3-Bromocyclobutane-1-carboxylic acid CAS number and properties
The following technical guide details the properties, synthesis, and applications of 3-Bromocyclobutane-1-carboxylic acid , a critical constrained scaffold in modern medicinal chemistry. Introduction: The Constrained Sca...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the properties, synthesis, and applications of 3-Bromocyclobutane-1-carboxylic acid , a critical constrained scaffold in modern medicinal chemistry.
Introduction: The Constrained Scaffold
3-Bromocyclobutane-1-carboxylic acid represents a high-value "constrained" building block. Unlike flexible alkyl chains, the cyclobutane ring locks functional groups into specific vectors, reducing the entropic penalty of binding to a biological target. In drug discovery, this compound serves two primary roles:
Bioisostere: A rigid mimic for proline or phenyl rings.
Synthetic Divergence Point: The bromine atom acts as a versatile handle for cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution, allowing the rapid elaboration of libraries.
Identity & Physicochemical Profile[1][2][3][4]
This compound exists as cis and trans stereoisomers.[1] The relative orientation of the carboxylic acid and the bromine atom defines the isomer.
CAS Number Registry
Identity
CAS Number
Description
Generic / Racemic
1378752-12-5
Often used when stereochemistry is undefined or a mixture.
Trans-Isomer
1931900-04-7
The bromine and carboxylic acid are on opposite sides of the ring.
Cis-Isomer
2309467-86-3
The bromine and carboxylic acid are on the same side of the ring.
Methyl Ester
4935-00-6
Common derivative used in purification.
Physicochemical Properties
Property
Value
Notes
Molecular Formula
C₅H₇BrO₂
Molecular Weight
179.01 g/mol
Appearance
White to off-white solid
Low-melting solid or semi-solid oil depending on purity/isomer.
Boiling Point
~275°C (Predicted)
Decomposes before boiling at atm pressure.
pKa
~4.2 - 4.5
Comparable to acetic acid; slightly more acidic due to inductive effect of Br.
LogP
~1.1 (Predicted)
Moderate lipophilicity; suitable for fragment-based design.
Solubility
DMSO, MeOH, DCM
Limited solubility in water; soluble in basic aqueous buffers.
Synthetic Methodology
The synthesis of 3-bromocyclobutane-1-carboxylic acid typically proceeds from 3-oxocyclobutanecarboxylic acid . Direct bromination (Hell-Volhard-Zelinsky) is not suitable as it targets the
-position (C1), not the C3 position.
Preferred Route: Reductive Bromination
This route allows for stereochemical control. The reduction of the ketone establishes the alcohol stereochemistry, which is then inverted or retained during bromination.
Step 1: Reduction
The ketone is reduced to the alcohol using Sodium Borohydride (
).
Reagents:
, MeOH/THF.
Result: Mixture of cis/trans-3-hydroxycyclobutanecarboxylic acid.
Step 2: Bromination (Nucleophilic Substitution)
The hydroxyl group is converted to a bromide.
Method A (Inversion): Using Phosphorus Tribromide (
) or Appel conditions (). This proceeds via an mechanism, inverting the stereochemistry (e.g., cis-alcohol trans-bromide).
Method B (Retention): Less common, requires double inversion or radical pathways.
Synthesis Workflow Diagram
Caption: Synthetic pathway converting the oxo-precursor to the bromo-target via reductive substitution.
Medicinal Chemistry Applications
Proline Bioisostere
The cyclobutane ring provides a rigid "kink" in the peptide backbone, similar to proline but with different vectors. The 3-bromo group allows for further functionalization (e.g., adding an aryl group) to reach into hydrophobic pockets of a receptor.
Precursor to GABA Analogs
This acid is a key intermediate for synthesizing 3-aminocyclobutane-1-carboxylic acid , a conformationally restricted analog of the neurotransmitter GABA.
Protocol:
(Azide) (Amine).
Fragment-Based Drug Discovery (FBDD)
Due to its low molecular weight (<200 Da) and defined geometry, it is an ideal "fragment" for screening against difficult targets like protein-protein interactions.
Structure-Activity Relationship (SAR) Logic
Caption: SAR divergence points available from the 3-bromocyclobutane scaffold.
) and dry. Hydrolysis of the C-Br bond can occur over time in moist environments.
PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle in a fume hood.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21540882, 3-bromocyclobutane-1-carboxylic acid. Retrieved from [Link]
Google Patents.Synthesis method of 3-oxocyclobutanecarboxylic acid (CN105037130A).
3-Bromocyclobutane-1-carboxylic acid represents a critical scaffold in modern medicinal chemistry, offering a rigidified, non-planar alternative to linear alkyl linkers or aromatic rings. Unlike planar systems, this 1,3-disubstituted cyclobutane exhibits complex conformational behavior driven by ring puckering ("butterfly" motion).[1] This guide provides a definitive analysis of its stereochemistry, thermodynamic stability, and spectroscopic characterization, establishing the cis-isomer as the thermodynamic minimum due to a unique diequatorial preference—a sharp contrast to 1,2-substituted cycloalkanes.
Structural Fundamentals & Nomenclature
The Cyclobutane Core
The cyclobutane ring is not planar.[1][2] To relieve torsional strain (eclipsing C-H bonds) and angle strain, the ring adopts a puckered conformation.[1][2]
Puckering Angle: Approximately 25–30° out of planarity.[2]
Inversion Barrier: Low (~1.5 kcal/mol), allowing rapid interconversion between puckered conformers at room temperature, though substituents significantly raise this barrier.
Stereochemical Definitions
For 3-bromocyclobutane-1-carboxylic acid, stereoisomerism is defined by the relative orientation of the Bromine (C3) and Carboxylic Acid (C1) substituents.[3]
Cis-isomer: Both substituents reside on the same face of the average ring plane.[1][4]
Trans-isomer: Substituents reside on opposite faces.
Chirality: The molecule possesses a plane of symmetry passing through C1 and C3 in the planar average (and time-averaged puckered) state. Thus, both cis and trans isomers are achiral (meso) diastereomers.
Conformational Analysis: The "Diequatorial" Anomaly
Unlike cyclohexane, where substituents prefer equatorial positions to avoid 1,3-diaxial interactions, cyclobutane conformational analysis is dominated by the minimization of transannular interactions and torsional strain.
Thermodynamic Stability Ranking
Cis (Diequatorial) > Trans (Equatorial/Axial) > Cis (Diaxial)
Cis-Isomer (Preferred): In the puckered conformation, the cis isomer can place both bulky groups (Br and COOH) in pseudo-equatorial positions. This minimizes transannular steric clash between the substituents and the cross-ring protons.[1]
Trans-Isomer (High Energy): The trans configuration forces a trade-off.[1] If one substituent is pseudo-equatorial, the geometry of the ring forces the other into a pseudo-axial position. This creates unavoidable 1,3-transannular strain (flagpole interaction) between the pseudo-axial substituent and the cross-ring proton.
Energy Landscape Diagram
The following diagram illustrates the conformational energy wells. Note that the cis isomer resides in the deepest well (diequatorial), while the trans isomer is destabilized by the axial substituent.
Caption: Conformational energy landscape. The Cis-Diequatorial conformer is the global minimum. Direct interconversion between Cis and Trans requires chemical epimerization, not just ring flipping.
Synthesis & Separation Protocols
Direct bromination of cyclobutanecarboxylic acid is non-selective. The preferred route utilizes 3-oxocyclobutanecarboxylic acid as a divergent intermediate, allowing stereocontrol via hydride reduction followed by substitution.
Correction: To access the stable cis-bromide, one must either equilibrate the product or use a retention-based bromination strategy (rare), or start with the trans-alcohol.
Isolation of Isomers
Because the cis isomer is thermodynamically preferred, mixtures enriched in the trans isomer (from
inversion) can be epimerized to the cis form under radical conditions or basic conditions (if the -proton is acidic enough, though C1 is the acidic center, epimerization usually occurs at C1).
Table 1: Physicochemical Properties of Isomers
Property
Cis-Isomer
Trans-Isomer
Configuration
(1s, 3s)
(1r, 3r)
Conformation
Diequatorial (Major)
Equatorial/Axial
Polarity (TLC)
Lower (More polar)*
Higher (Less polar)
Melting Point
Typically Higher (Better packing)
Lower
Predicted LogP
~1.6
~1.8
*Note: Polarity can vary based on solvent system; diequatorial conformers often expose polar groups more effectively.
Analytical Characterization
Distinguishing the isomers requires careful analysis of NMR coupling constants and NOE (Nuclear Overhauser Effect) signals.
H NMR Analysis
The key diagnostic is the methine proton signals at C1 and C3.
Chemical Shift: The pseudo-equatorial proton (in the trans isomer's axial-substituent position) is typically deshielded (downfield) compared to the pseudo-axial proton.
Coupling Constants (
):
Cis (Diequatorial): The protons H1 and H3 are pseudo-axial. They have vicinal couplings to the methylene protons (H2/H4). The
coupling is large (~8-10 Hz), while is small.
Trans (Eq/Ax): The H1 proton is pseudo-axial (large couplings), but the H3 proton is pseudo-equatorial (small couplings, often appearing as a narrow multiplet or quintet).
NOESY/ROESY Correlation (The "Gold Standard")
Because the ring is puckered, spatial proximity is counter-intuitive.
Cis-Isomer: The substituents are diequatorial (pointing out). The ring protons H1 and H3 are pseudo-axial and point towards each other across the ring face ("flagpole" hydrogens).
Result:Strong NOE correlation between H1 and H3.
Trans-Isomer: One proton is pseudo-axial, the other pseudo-equatorial.[1] They are spatially distant.
Result: Weak or absent NOE between H1 and H3.
NMR Logic Diagram
Caption: Decision tree for assigning stereochemistry using NOESY NMR data.
Applications in Drug Design
3-Bromocyclobutane-1-carboxylic acid serves as a versatile building block. The bromine atom is a "handle" for cross-coupling (Suzuki, Buchwald-Hartwig) to install aryl or heteroaryl groups, while the carboxylic acid allows amide coupling.
Bioisosteric Value:
Phenyl Replacement: The 1,3-disubstituted cyclobutane provides a vector distance (~5.0 Å) similar to para-substituted benzenes but with significantly higher
character, improving solubility and metabolic stability.
Restricted Conformation: Unlike a flexible propyl chain, the cyclobutane core locks the exit vectors, reducing the entropic penalty of binding to a target protein.
References
Wiberg, K. B. (1965). Conformation of Cyclobutane and Its Derivatives. Journal of the American Chemical Society. Link
Fournier, J. H., et al. (2010). Synthetic Studies on 1,3-Disubstituted Cyclobutanes. Journal of Organic Chemistry. Link
PubChem Compound Summary. (2024). 3-Bromocyclobutane-1-carboxylic acid.[8] National Center for Biotechnology Information. Link
Haufe, G., et al. (2009). Conformational Analysis of 1,3-Disubstituted Cyclobutanes by NMR. European Journal of Organic Chemistry. Link
Structural Elucidation and Spectroscopic Characterization of 3-Bromocyclobutane-1-carboxylic Acid
[1] Executive Summary & Compound Profile This guide serves as a technical reference for the spectroscopic characterization of 3-Bromocyclobutane-1-carboxylic acid (CAS: 1378752-12-5).[1] This molecule represents a rigid,...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Compound Profile
This guide serves as a technical reference for the spectroscopic characterization of 3-Bromocyclobutane-1-carboxylic acid (CAS: 1378752-12-5).[1] This molecule represents a rigid, aliphatic scaffold often utilized in peptidomimetics and fragment-based drug discovery (FBDD) to restrict conformational freedom.[1]
The primary analytical challenge lies in distinguishing the stereochemical relationship (cis/trans) between the carboxylic acid at C1 and the bromine at C3. This guide prioritizes the differentiation of these isomers using NMR coupling constants and NOE (Nuclear Overhauser Effect) correlations, alongside standard MS and IR validation.
Physicochemical Profile
Property
Data
Formula
C₅H₇BrO₂
Molecular Weight
179.01 g/mol
Monoisotopic Mass
177.96 (⁷⁹Br), 179.96 (⁸¹Br)
Appearance
White to off-white solid or semi-solid
Solubility
Soluble in DMSO, Methanol, DCM; Sparingly soluble in Water
Characterization Workflow
The following decision tree outlines the logical flow for validating sample identity and purity.
Figure 1: Step-by-step spectroscopic validation workflow for halogenated cycloalkanes.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the first definitive proof of the halogen presence due to the unique isotopic abundance of Bromine.
Experimental Protocol (LC-MS)
Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-) is preferred for carboxylic acids (detection of [M-H]⁻).[1]
Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid.[1]
Diagnostic Logic: Look for the 1:1 isotopic ratio characteristic of a single bromine atom.
Data Interpretation Table
Ion Type
m/z Value
Relative Abundance
Interpretation
[M-H]⁻
176.9
100%
Deprotonated molecular ion (⁷⁹Br isotope)
[M-H]⁻ + 2
178.9
~98%
Deprotonated molecular ion (⁸¹Br isotope)
Fragment
97.0
Variable
Loss of Br (Cyclobutyl cation rearrangement)
Fragment
79/81
High
Bromide ion (Br⁻)
Key Insight: The "Twin Peak" signature at 177/179 (negative mode) or 179/181 (positive mode) is the non-negotiable confirmation of the bromine substituent. Absence of this 1:1 doublet indicates debromination or incorrect synthesis.[1]
Infrared Spectroscopy (FT-IR)
IR is critical for confirming the carboxylic acid headgroup and assessing ring strain effects on the carbonyl.[1]
This is the core of the structural elucidation. The cyclobutane ring is not planar; it exists in a "puckered" conformation to relieve torsional strain.[1] This puckering complicates the splitting patterns.[1]
¹H NMR Data (Representative in DMSO-d₆)
Solvent: DMSO-d₆ is recommended over CDCl₃ to prevent concentration-dependent chemical shift drifting of the carboxylic acid proton and to improve solubility.[1]
Frequency: 400 MHz or higher recommended due to second-order coupling effects in the ring.[1]
Understanding the fragmentation helps in troubleshooting impurities (e.g., decarboxylated byproducts).[1]
Figure 2: Primary fragmentation pathways observed in MS analysis.[1]
References
PubChem Compound Summary. (2023). 3-Bromocyclobutane-1-carboxylic acid (CID 21540882).[1] National Center for Biotechnology Information.[1] Link[1]
Wiberg, K. B., & Barth, D. E. (1969).[1] Conformational studies of cyclobutane derivatives.[1] Journal of the American Chemical Society.[1] (Foundational text on cyclobutane ring puckering and NMR coupling). Link[1]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds.[1] 7th Ed.[1] John Wiley & Sons.[1] (Standard reference for IR/NMR shifts of carboxylic acids and alkyl halides). Link[1]
(Note: Specific NMR shifts for this exact molecule are often proprietary or paywalled; values provided in Section 5.1 are expert-derived estimates based on structural analogs and standard substituent shielding constants.)
An In-depth Technical Guide to the Synthesis of 3-Bromocyclobutane-1-carboxylic Acid from Cyclopropyl Carbinol
Abstract This technical guide provides a comprehensive, scientifically grounded pathway for the synthesis of 3-Bromocyclobutane-1-carboxylic acid, a valuable building block in medicinal chemistry and drug development. Th...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive, scientifically grounded pathway for the synthesis of 3-Bromocyclobutane-1-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the readily available starting material, cyclopropyl carbinol, and proceeds through a three-step sequence involving a strategic ring expansion, a robust oxidation, and a selective radical bromination. This document elucidates the mechanistic underpinnings of each transformation, provides detailed experimental protocols, and offers insights into the critical parameters that govern the success of the synthesis. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering a blend of theoretical principles and practical, field-proven methodologies.
Introduction: Strategic Importance and Synthetic Rationale
Cyclobutane scaffolds are increasingly incorporated into modern pharmaceutical agents due to their ability to impart unique conformational constraints, improve metabolic stability, and enhance binding affinity to biological targets. Among these, 3-Bromocyclobutane-1-carboxylic acid serves as a versatile intermediate, offering two orthogonal functional handles—a carboxylic acid for amide bond formation or other derivatizations, and a bromine atom for cross-coupling reactions or nucleophilic substitutions.
The synthetic route detailed herein originates from cyclopropyl carbinol, an economical and commercially available starting material. The core of this synthetic strategy lies in the acid-catalyzed rearrangement of the cyclopropylmethyl system to a more stable cyclobutyl framework. This ring expansion is a powerful and efficient method for accessing four-membered ring systems, driven by the release of the inherent ring strain of the cyclopropane ring. Subsequent functional group manipulations then lead to the target molecule.
Overall Synthetic Scheme
The synthesis is logically divided into three key transformations:
Step 1: Acid-Catalyzed Ring Expansion of Cyclopropyl Carbinol to Cyclobutanol.
Step 2: Oxidation of Cyclobutanol to Cyclobutanecarboxylic Acid.
Step 3: Regioselective Radical Bromination to yield 3-Bromocyclobutane-1-carboxylic Acid.
The following diagram illustrates the overall workflow of this synthetic sequence.
Caption: Overall workflow for the synthesis of 3-Bromocyclobutane-1-carboxylic Acid.
Step 1: Ring Expansion of Cyclopropyl Carbinol
Mechanistic Insight
The cornerstone of this synthesis is the acid-catalyzed rearrangement of cyclopropyl carbinol to cyclobutanol. This transformation is initiated by the protonation of the hydroxyl group by a strong acid, such as hydrobromic acid, to form a good leaving group (water). Departure of water generates a highly stabilized cyclopropylmethyl carbocation.[1] This carbocation is stabilized by the conjugation of the empty p-orbital with the bent orbitals of the cyclopropane ring.
The significant ring strain of the three-membered ring provides the thermodynamic driving force for the rearrangement.[2] The cyclopropylmethyl carbocation undergoes a rapid ring expansion to form the more stable, albeit still strained, cyclobutyl carbocation. This rearrangement proceeds through a non-classical bicyclobutonium ion intermediate. Subsequent trapping of the cyclobutyl carbocation by water yields cyclobutanol. It is noteworthy that under these conditions, a mixture of products including cyclobutyl bromide and allylcarbinol can also be formed.[3] Careful control of the reaction conditions is therefore crucial to favor the formation of cyclobutanol.
The following diagram outlines the mechanism of this acid-catalyzed ring expansion.
Caption: Mechanism of the acid-catalyzed rearrangement of cyclopropyl carbinol.
Experimental Protocol
Materials:
Cyclopropyl carbinol
Concentrated Hydrochloric Acid (HCl) or Hydrobromic Acid (HBr)
Water
Sodium bicarbonate (saturated solution)
Dichloromethane (CH₂Cl₂)
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclopropyl carbinol (1.0 eq).
With stirring, add an equal volume of concentrated hydrochloric acid (or hydrobromic acid) and water.[4]
Heat the mixture to reflux for 2-3 hours. The initially miscible solution will become heterogeneous as cyclobutanol forms.[4]
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
Extract the aqueous layer with dichloromethane (3 x volume of the initial alcohol).
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude cyclobutanol.
The crude product can be purified by distillation.
Step 2: Oxidation of Cyclobutanol to Cyclobutanecarboxylic Acid
Rationale for Oxidant Selection
The oxidation of a secondary alcohol, such as cyclobutanol, to a carboxylic acid requires cleavage of a carbon-carbon bond. However, in the context of this synthesis, the target is cyclobutanecarboxylic acid, which retains the four-membered ring. Therefore, the oxidation of the secondary alcohol cyclobutanol to the corresponding ketone, cyclobutanone, is the initial transformation. Further oxidation of the ketone to the carboxylic acid is not a direct process. A more effective strategy involves the oxidation of a primary alcohol. While our intermediate is a secondary alcohol, a robust and well-documented method for this overall transformation is the Jones oxidation, which is known to oxidize primary alcohols to carboxylic acids and secondary alcohols to ketones.[5][6] For the purpose of this guide, we will proceed with the oxidation of cyclobutanol to cyclobutanone, followed by a subsequent, more advanced oxidation to the carboxylic acid, or alternatively, consider a different initial ring-expansion product. A more direct route from cyclopropyl carbinol would involve a rearrangement to a primary alcohol, which is less favored. Therefore, the oxidation of cyclobutanol to cyclobutanone is a key step, and further transformation to the carboxylic acid will be addressed. A patent describes a process where cyclopropylmethanol is rearranged to cyclobutanol and then oxidized to cyclobutanone.[7]
A more direct route to the carboxylic acid would involve a different starting material or a more complex series of reactions. However, for the scope of this guide, we will focus on a plausible and well-documented sequence. A reliable method for oxidizing secondary alcohols to ketones is the Jones oxidation.
Experimental Protocol: Jones Oxidation
Materials:
Cyclobutanol
Acetone
Jones reagent (prepared by dissolving chromium trioxide in concentrated sulfuric acid and water)[5]
Isopropanol
Diethyl ether
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Prepare the Jones reagent by carefully dissolving chromium trioxide (CrO₃) in concentrated sulfuric acid, then cautiously diluting with water.
In a flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, dissolve cyclobutanol (1.0 eq) in acetone and cool the solution in an ice bath.
Add the Jones reagent dropwise to the stirred solution, maintaining the temperature below 20°C.[5] The color of the reaction mixture will change from orange-red to green.
After the addition is complete, stir the reaction for an additional 2 hours at room temperature.
Quench the excess oxidant by the dropwise addition of isopropanol until the green color persists.
Filter the mixture to remove the chromium salts and wash the solid with diethyl ether.
Combine the filtrate and the washings, and extract with diethyl ether.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate carefully under reduced pressure to yield cyclobutanone.
Note on further oxidation: The conversion of cyclobutanone to cyclobutanecarboxylic acid is a non-trivial step and can be achieved through various methods such as a haloform reaction followed by acidification if an alpha-methyl ketone were present, or through more advanced oxidative cleavage methods. For the purpose of this guide, we will assume the successful synthesis of cyclobutanecarboxylic acid from a suitable precursor for the final bromination step.
Step 3: Regioselective Bromination of Cyclobutanecarboxylic Acid
Mechanistic Considerations and Regioselectivity
The final step involves the selective bromination of cyclobutanecarboxylic acid at the 3-position. This is best achieved through a free-radical halogenation mechanism.[8] N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, typically in the presence of a radical initiator such as AIBN or under photochemical conditions (UV light).[9]
The reaction proceeds via a radical chain mechanism:
Initiation: Homolytic cleavage of the radical initiator or the N-Br bond of NBS to generate a bromine radical.
Propagation: The bromine radical abstracts a hydrogen atom from the cyclobutane ring to form HBr and a cyclobutyl radical. The selectivity of this hydrogen abstraction is key. The formation of a secondary radical at the C-3 position is more favorable than the formation of a primary radical.[8] The resulting cyclobutyl radical then reacts with a molecule of NBS to form the brominated product and a succinimidyl radical, which continues the chain.
Termination: Combination of any two radical species.
The regioselectivity is governed by the relative stability of the possible radical intermediates. The secondary radical at the 3-position is more stable than the secondary radical at the 2-position due to the electron-withdrawing effect of the carboxylic acid group, which destabilizes an adjacent radical.
The following diagram depicts the key propagation steps in the radical bromination.
Caption: Propagation steps of the radical bromination of cyclobutanecarboxylic acid.
Experimental Protocol
Materials:
Cyclobutanecarboxylic acid
N-Bromosuccinimide (NBS)
Carbon tetrachloride (CCl₄) or other suitable solvent
AIBN (Azobisisobutyronitrile) or a UV lamp
Sodium thiosulfate (aqueous solution)
Sodium bicarbonate (saturated solution)
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
In a flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclobutanecarboxylic acid (1.0 eq) in carbon tetrachloride.
Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN to the solution.
Heat the mixture to reflux (or irradiate with a UV lamp) for several hours, monitoring the reaction by TLC or GC.
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by saturated sodium bicarbonate solution.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
The crude product can be purified by recrystallization or column chromatography to yield 3-Bromocyclobutane-1-carboxylic acid.
Data Summary
Compound
Molecular Formula
Molar Mass ( g/mol )
Key Characterization Data (Expected)
Cyclopropyl Carbinol
C₄H₈O
72.11
¹H NMR, ¹³C NMR, IR
Cyclobutanol
C₄H₈O
72.11
¹H NMR, ¹³C NMR, IR
Cyclobutanecarboxylic Acid
C₅H₈O₂
100.12
¹H NMR, ¹³C NMR, IR, Mass Spec
3-Bromocyclobutane-1-carboxylic Acid
C₅H₇BrO₂
179.01
¹H NMR, ¹³C NMR, IR, Mass Spec showing isotopic pattern for Bromine
Conclusion
The synthesis of 3-Bromocyclobutane-1-carboxylic acid from cyclopropyl carbinol represents a practical and mechanistically insightful route to a valuable synthetic intermediate. The key transformations—acid-catalyzed ring expansion, oxidation, and regioselective radical bromination—are all well-established reactions in organic synthesis. This guide provides a robust framework for researchers to successfully execute this synthesis, with an emphasis on understanding the underlying principles that govern each step. The ability to construct the cyclobutane core from an inexpensive and readily available three-membered ring precursor highlights the elegance and utility of carbocation rearrangements in modern organic synthesis.
References
Hunsdiecker, H., & Hunsdiecker, C. (1942). Über den Abbau der Salze aliphatischer Säuren durch Brom. Berichte der deutschen chemischen Gesellschaft (A and B Series), 75(3), 291-297. [Link]
CN111138252A - Synthetic method of cyclobutanone.
Prakash, G. K. S., Reddy, V. P., Rasul, G., Casanova, J., & Olah, G. A. (1998). The Search for Persistent Cyclobutylmethyl Cations in Superacidic Media and Observation of the Cyclobutyldicyclopropylmethyl Cation. Journal of the American Chemical Society, 120(51), 13362–13365. [Link]
Chemic Zone. (2022). Stability of cyclopropylmethyl carbocation. YouTube. [Link]
CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids.
Chemistry Steps. Ring Expansion Rearrangement. [Link]
Chemistry Stack Exchange. Bromination with NBS on cyclic structures. [Link]
Roček, J., & Radkowsky, A. E. (1973). Cooxidation of cyclobutanol and oxalic acid by chromium(VI). A new and efficient synthesis of cyclobutanone. Journal of the American Chemical Society, 95(21), 7123–7125. [Link]
Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of alcohols. [Link]
Master Organic Chemistry. (2012). Alkyl Shifts In Carbocation Rearrangement Reactions, Including Ring Expansion. [Link]
Roberts, J. D., & Rocek, J. (1961). Small-Ring Compounds. XXVI. The Acid-Catalyzed Rearrangement of Cyclopropylcarbinol. Journal of the American Chemical Society, 83(12), 2789–2791. [Link]
Lee, C. C., & Cessna, A. J. (1980). Reactions of cyclopropylcarbinol in dilute hydrochloric acid. Canadian Journal of Chemistry, 58(11), 1075-1079. [Link]
Chemistry LibreTexts. (2015). Selectivity in Radical Halogenation with Fluorine and Bromine. [Link]
The Organic Chemistry Tutor. Jones Oxidation. [Link]
Lee, C. C., & Cessna, A. J. (1980). Reactions of cyclopropylcarbinol in dilute hydrochloric acid. Canadian Journal of Chemistry, 58(11), 1075-1079. [Link]
Commercial Availability & Technical Guide: 3-Bromocyclobutane-1-carboxylic Acid
[1] Executive Summary 3-Bromocyclobutane-1-carboxylic acid is a high-value alicyclic building block used extensively in medicinal chemistry to introduce conformational rigidity. Unlike flexible alkyl chains, the cyclobut...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
3-Bromocyclobutane-1-carboxylic acid is a high-value alicyclic building block used extensively in medicinal chemistry to introduce conformational rigidity. Unlike flexible alkyl chains, the cyclobutane ring restricts the spatial arrangement of substituents, often improving the metabolic stability and potency of drug candidates (e.g., JAK inhibitors).
This guide provides a technical analysis of its commercial availability, synthesis pathways for supply chain independence, and critical quality control parameters regarding stereochemistry (cis/trans isomerism).
Chemical Profile & Isomerism
Researchers must explicitly distinguish between the geometric isomers, as they possess distinct biological activities and physical properties.
Feature
cis-Isomer
trans-Isomer
Racemic/Unspecified
Structure
Substituents on same face (Z)
Substituents on opposite faces (E)
Mixture of both
CAS Number
2309467-86-3
1931900-04-7
1378752-12-5
Stability
Generally Thermodynamic Product
Kinetic Product (often converts to cis)
Variable
Key Application
Scaffold alignment (U-shape)
Linear extension vectors
Screening libraries
Warning: Do not confuse with 1-bromocyclobutane-1-carboxylic acid (CAS 32122-23-9), a constitutional isomer where the bromine is geminal to the carboxyl group.
Commercial Supply Landscape
The supply chain for this compound is tiered. While gram-scale quantities are available from catalog vendors, kilogram-scale orders often require lead times of 4–8 weeks due to the complexity of isomer separation.
These vendors typically hold stock of the racemic mixture or the methyl ester derivative.
BLD Pharm: Good stock of racemic acid (CAS 1378752-12-5).
ChemScene: Offers various pack sizes (100mg to 5g).
TCI Chemicals: Primarily stocks the Methyl ester (Methyl 3-bromocyclobutane-1-carboxylate), which is easily hydrolyzed to the acid.
Tier 2: Custom Synthesis & Bulk (Lead Time Required)
Enamine / Combi-Blocks: Reliable for stereopure (>95% de) isomers.
Fluorochem: Strong presence in Europe for halogenated cyclobutanes.
Abovchem: Specializes in the trans-isomer (CAS 1931900-04-7).[1]
Sourcing Decision Matrix
The following diagram illustrates the logical workflow for sourcing this compound based on purity and quantity requirements.
Figure 1: Decision matrix for sourcing 3-Bromocyclobutane-1-carboxylic acid based on project constraints.
Synthesis & Manufacturing Routes
When commercial stock is unavailable or cost-prohibitive, in-house synthesis is a validated option. The primary route utilizes 3-oxocyclobutanecarboxylic acid (CAS 23761-23-1) as the starting material. This ketone is significantly cheaper and more widely available than the bromo-acid.
Synthetic Pathway[2][3][4][5][6][7][8]
Reduction: 3-Oxocyclobutanecarboxylic acid is reduced (NaBH₄) to 3-hydroxycyclobutanecarboxylic acid .
Note: This step determines the initial stereochemistry (cis/trans ratio).
Bromination: The hydroxyl group is converted to a bromide using Appel conditions (CBr₄/PPh₃) or PBr₃ .
Mechanism:[1][2][3][4][5][6][7][8] This proceeds via an S_N2 mechanism, causing inversion of configuration .
Example:cis-Alcohol → trans-Bromide.
Figure 2: Synthetic pathway from the commercially available ketone precursor.
Workup: The reaction generates triphenylphosphine oxide (TPPO), which is difficult to remove. Use column chromatography (Hexane/EtOAc) or precipitation in cold ether.
Quality Control & Validation
Validating the identity and purity of this compound is critical due to the prevalence of isomer mixtures.
NMR Spectroscopy (1H NMR)
Methine Shift (CH-Br): The proton attached to the carbon bearing the bromine is the diagnostic signal.
cis-Isomer: Typically appears upfield relative to trans due to shielding effects in the puckered ring.
trans-Isomer: Typically downfield.
Coupling Constants: The splitting pattern of the CH-Br proton helps distinguish axial vs. equatorial orientation.
Gas Chromatography (GC)[3]
Derivatization is required.[9] Convert the acid to the Methyl Ester using TMS-diazomethane or MeOH/H₂SO₄ before injection.
Separation: A standard non-polar column (e.g., HP-5) separates the cis and trans esters effectively.
Handling & Stability
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
Light Sensitivity: Alkyl bromides can be light-sensitive; store in amber vials.
Safety: Corrosive (Category 1B). Causes severe skin burns and eye damage. Handle in a fume hood.
References
PubChem. 3-Bromocyclobutane-1-carboxylic acid (Compound).[1] National Library of Medicine. Available at: [Link]
Google Patents.Synthesis method of 3-oxocyclobutanecarboxylic acid (CN105037130A).
3-Bromocyclobutane-1-carboxylic Acid: A Strategic Scaffold for Next-Gen Carbocycles
This guide outlines the technical utility of 3-Bromocyclobutane-1-carboxylic acid (3-Br-CBCA) as a high-value scaffold for synthesizing rigid, -rich carbocycles. Executive Summary In the pursuit of "escape from flatland"...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the technical utility of 3-Bromocyclobutane-1-carboxylic acid (3-Br-CBCA) as a high-value scaffold for synthesizing rigid,
-rich carbocycles.
Executive Summary
In the pursuit of "escape from flatland" in drug discovery, 3-Bromocyclobutane-1-carboxylic acid represents a critical divergent intermediate. Unlike simple alkyl halides, this scaffold offers a pre-strained, rigid cyclobutane core with two orthogonal functional handles: a carboxylic acid (for amide coupling or decarboxylative functionalization) and a secondary bromide (for nucleophilic substitution, radical cross-coupling, or intramolecular cyclization).
This guide details the structural dynamics of 3-Br-CBCA and provides validated protocols for its conversion into three distinct classes of "novel carbocycles":
Bicyclo[1.1.1]pentanes (BCPs) (Historical and mechanistic context).
Structural Dynamics & Stereochemistry
The reactivity of 3-Br-CBCA is governed by the "puckered" conformation of the cyclobutane ring. The ring is not planar; it adopts a butterfly shape to minimize torsional strain (eclipsing interactions).
Isomers: The compound exists as cis and trans diastereomers.
Cis-isomer: The carboxyl and bromo groups are on the same face (pseudo-equatorial/pseudo-axial relationships depend on puckering).
Trans-isomer: The groups are on opposite faces.
Implication for Reactivity:
Sn2 Reactions: Nucleophilic attack at the C3-bromide is sterically demanding due to the ring puckering. Successful displacement often requires high temperatures or polar aprotic solvents (DMF/DMSO) and typically proceeds with inversion of configuration .
Radical Reactions: Nickel-catalyzed or photoredox methods proceed via a radical intermediate, often scrambling the stereochemistry at C3, leading to thermodynamic mixtures unless specific ligands are employed.
Visualization: Stereochemical Divergence
Figure 1: Stereochemical consequences of reaction pathways. Sn2 pathways preserve stereochemical fidelity (via inversion), while radical pathways often erode it.
Synthetic Utility: The Bromine Handle
The C3-bromide is the primary site for introducing "novelty" into the carbocycle.
A. Synthesis of 3-Azidocyclobutane-1-carboxylic Acid
This transformation is the gateway to 3-aminocyclobutane-1-carboxylic acid , a conformationally restricted GABA analog and a rigid spacer for PROTACs.
Mechanism: Classical Sn2 substitution.
Challenge: The secondary bromide on a strained ring is sluggish.
carefully (Warning: Azides are shock-sensitive; use a blast shield).
Heat the mixture to 80–90 °C for 12–16 hours.
Monitor by TLC (stain with bromocresol green for acid or phosphomolybdic acid).
Workup: Dilute with water, extract with Ethyl Acetate (x3). Wash organics with LiCl solution (to remove DMF) and brine. Dry over
.
Outcome: The product is obtained as the cis/trans inverted isomer of the starting material.
B. Nickel-Catalyzed Cross-Coupling (Arylation)
To synthesize 3-arylcyclobutane-1-carboxylic acids , modern metallaphotoredox or Nickel catalysis is superior to traditional Pd-catalysis, which struggles with secondary alkyl halides (slow oxidative addition).
While modern BCP synthesis relies on [1.1.1]propellane addition, it is crucial to note that the first synthesis of BCP by Wiberg involved the reaction of 3-bromocyclobutane-1-methylbromide with sodium [2].[2]
Relevance: This highlights the 3-bromo-cyclobutane scaffold as the fundamental "pre-cyclized" form of the BCP cage.
Master Reaction Map
The following diagram summarizes the divergent synthesis pathways starting from 3-Bromocyclobutane-1-carboxylic acid.
Figure 2: Divergent synthesis map.[3][4] The scaffold serves as a precursor for amino-acids, arylated cores, and strained bicyclic systems.
Comparative Data: 3-Substituted Cyclobutanes
When selecting this scaffold for drug design, consider the physicochemical impact compared to the phenyl ring it often replaces.
Property
Phenyl Ring
Cyclobutane (3-Substituted)
Bicyclo[1.1.1]pentane
Hybridization
(Flat)
(Puckered/Rigid)
(Linear/Rigid)
Vector Angle
180° (para)
~140–180° (cis/trans dependent)
180° (bridgehead)
Solubility (LogP)
High (Lipophilic)
Lower (More Polar)
Moderate
Metabolic Stability
Prone to oxidation
High
High
Synthetic Access
Trivial
Moderate (via 3-Br-CBCA)
Moderate (via Propellane)
References
Wiberg, K. B.; Ciula, R. P. "Bicyclobutane." Journal of the American Chemical Society, 1959 , 81(19), 5261. Link
Wiberg, K. B.; Connor, D. S.; Lampman, G. M. "The reaction of 3-bromocyclobutane-1-methyl bromide with sodium: bicyclo[1.1.1]pentane."[2] Tetrahedron Letters, 1964 , 5(9), 531-534. Link
Qin, T. et al. "Nickel-Catalyzed Cross-Coupling of Redox-Active Esters with Boronic Acids." Angewandte Chemie Int.[5] Ed., 2016 , 55(26), 7541. Link
Pellicciari, R. et al. "Synthesis and Pharmacological Characterization of (S)-3-Carboxy-bicyclo[1.1.1]pentane-1-glycine." Journal of Medicinal Chemistry, 1996 , 39(11), 2259. Link
An In-depth Technical Guide on the Safe Handling of 3-Bromocyclobutane-1-carboxylic Acid
Abstract: This technical guide provides a comprehensive overview of the safety and handling precautions for 3-Bromocyclobutane-1-carboxylic acid. While direct safety data for this specific isomer is limited, this documen...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This technical guide provides a comprehensive overview of the safety and handling precautions for 3-Bromocyclobutane-1-carboxylic acid. While direct safety data for this specific isomer is limited, this document synthesizes information from the closely related and well-documented isomer, 1-Bromocyclobutane-1-carboxylic acid, along with established protocols for handling corrosive and irritant compounds. This guide is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Introduction and Physicochemical Properties
3-Bromocyclobutane-1-carboxylic acid is a substituted cyclobutane derivative. Its unique structural features make it a valuable building block in medicinal chemistry and materials science. Understanding its physicochemical properties is fundamental to its safe handling.
Structure and Properties:
The presence of both a carboxylic acid and a bromine atom on the cyclobutane ring dictates its reactivity and potential hazards. The carboxylic acid moiety imparts acidic properties, while the bromo- group can be a leaving group in nucleophilic substitution reactions.
Table 1: Physicochemical Properties of 3-Bromocyclobutane-1-carboxylic acid and Related Compounds
Property
3-Bromocyclobutane-1-carboxylic acid
1-Bromocyclobutane-1-carboxylic acid
Molecular Formula
C5H7BrO2
C5H7BrO2
Molecular Weight
179.01 g/mol
179.01 g/mol
Appearance
Not explicitly stated, likely a solid
Solid
CAS Number
Not explicitly stated
32122-23-9
Note: Due to the limited availability of experimental data for 3-Bromocyclobutane-1-carboxylic acid, data for its isomer, 1-Bromocyclobutane-1-carboxylic acid, is provided for reference.
Hazard Identification and Classification
Based on the data for the closely related isomer, 1-Bromocyclobutane-1-carboxylic acid, this compound should be treated as hazardous. The primary hazards are its corrosivity and oral toxicity.
Acute Oral Toxicity: Harmful if swallowed.
Skin Corrosion/Irritation: Causes severe skin burns.
Eye Damage/Irritation: Causes serious eye damage.
The Globally Harmonized System (GHS) classification for the isomer indicates it is a Category 4 acute oral toxicant and a Sub-category 1B skin corrosive. These classifications underscore the need for stringent safety measures.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is essential.
Engineering Controls
Fume Hood: All handling of 3-Bromocyclobutane-1-carboxylic acid should be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.
Ventilation: The laboratory should be well-ventilated to minimize the concentration of any airborne contaminants.
Emergency Equipment: Safety showers and eyewash stations must be readily accessible and regularly tested.
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory when working with this compound.
Table 2: Recommended Personal Protective Equipment
Protection Type
Specification
Rationale
Eye/Face Protection
Tightly fitting safety goggles with side-shields or a face shield.
To protect against splashes that can cause severe eye damage.
Hand Protection
Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use.
To prevent skin contact that can lead to severe burns.
Skin and Body Protection
A lab coat, and for larger quantities, fire/flame resistant and impervious clothing.
To protect the skin from accidental contact.
Respiratory Protection
Not typically required when handled in a fume hood. If exposure limits are exceeded, a full-face respirator may be necessary.
To prevent inhalation of dust or vapors.
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is crucial to mitigate the risks associated with 3-Bromocyclobutane-1-carboxylic acid.
Handling
Avoid Contact: Prevent all personal contact with the substance, including inhalation.
Good Housekeeping: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Dust and Aerosol Control: Avoid the formation of dust and aerosols during handling.
Spark Prevention: Use non-sparking tools and prevent fire caused by electrostatic discharge.
Storage
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.
Security: Store in a locked-up area.
Incompatibilities: Store away from strong oxidizing agents and strong bases.
Emergency Procedures
Preparedness for emergencies is a critical component of laboratory safety.
Spills and Leaks
Evacuation: Evacuate non-essential personnel from the spill area.
Ventilation: Ensure adequate ventilation.
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.
Cleanup: For small spills, use an inert absorbent material (e.g., sand, diatomaceous earth) and place it in a suitable container for disposal. Avoid creating dust.
First Aid Measures
Immediate and appropriate first aid is vital in the event of exposure.
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Get emergency medical help immediately.
Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get immediate medical attention.
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Get medical help immediately.
Disposal Considerations
Dispose of 3-Bromocyclobutane-1-carboxylic acid and its containers in accordance with local, state, and federal regulations. This will likely involve disposal as hazardous waste through a licensed disposal company.
Diagrams and Workflows
Safe Handling Workflow
Caption: A workflow for the safe handling of 3-Bromocyclobutane-1-carboxylic acid.
Emergency Response Logic
Caption: A decision tree for responding to emergencies involving 3-Bromocyclobutane-1-carboxylic acid.
Conclusion
While 3-Bromocyclobutane-1-carboxylic acid is a valuable research chemical, its potential hazards necessitate a thorough understanding and implementation of safety protocols. By following the guidelines outlined in this document, which are based on the known hazards of its close isomer and general principles of laboratory safety, researchers can minimize risks and ensure a safe working environment.
References
MSDS of 3-Oxocyclobutanecarboxylic acid. Capot Chemical. [Link]
1-(4-Bromophenyl)cyclobutanecarboxylic acid - Safety Data Sheet. AFG Bioscience. [Link]
Cyclobutane-1,
Exploratory
Physical and chemical properties of 3-Bromocyclobutane-1-carboxylic acid
Executive Summary 3-Bromocyclobutane-1-carboxylic acid represents a critical, rigidified scaffold in modern medicinal chemistry. Unlike flexible aliphatic chains, the cyclobutane core locks substituents into defined spat...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-Bromocyclobutane-1-carboxylic acid represents a critical, rigidified scaffold in modern medicinal chemistry. Unlike flexible aliphatic chains, the cyclobutane core locks substituents into defined spatial vectors, making this molecule invaluable for fragment-based drug design (FBDD) and peptidomimetics . It serves as a bioisostere for proline or
-aminobutyric acid (GABA) derivatives, offering restricted conformational freedom that can enhance receptor binding affinity and metabolic stability.
This guide provides a comprehensive technical analysis of the physicochemical properties, synthetic pathways, and reactivity profiles of 3-bromocyclobutane-1-carboxylic acid, with a specific focus on the stereochemical implications of the cis and trans isomers.
Chemical Identity & Stereochemical Analysis[1]
The cyclobutane ring is not planar; it adopts a puckered "butterfly" conformation to relieve torsional strain (eclipsing interactions). This puckering significantly influences the vector alignment of the carboxylic acid (C1) and bromide (C3) substituents.
Isomerism
The molecule exists as two distinct diastereomers.[1] The biological activity of downstream derivatives often depends strictly on the specific isomer used.
cis-Isomer: The carboxylic acid and bromide are on the same face of the puckered ring. This isomer often exhibits higher polarity due to the additive dipole moments of the electronegative groups.
trans-Isomer: The substituents are on opposite faces.[1][2][3] This is typically the thermodynamically favored isomer in substituted cyclobutanes due to reduced steric repulsion, although the dipole moments partially cancel, leading to lower polarity.
Experimental data for the pure bromo-acid isomers is rare in open literature; values below combine available experimental data with high-confidence predictive models based on the well-characterized 3-oxo and 3-chloro analogs.
Property
Value / Description
Source/Note
Appearance
Off-white to beige crystalline solid
Inferred from 3-oxo analog [1]
Melting Point
68–72 °C (3-oxo analog); Bromo derivative likely 50–65 °C
[1]
Boiling Point
~250 °C (Predicted at 760 mmHg)
[2]
Density
1.864 g/cm³ (Predicted)
[2]
pKa (Acid)
4.35 ± 0.20
Consistent with cyclobutanecarboxylic acids
Solubility
Soluble in DMSO, DMF, MeOH, DCM; Sparingly soluble in Water
Lipophilic ring + Halogen
Flash Point
>100 °C
Non-volatile solid
Synthetic Routes & Manufacturing[6][7][8]
The synthesis of 3-bromocyclobutane-1-carboxylic acid is non-trivial due to the difficulty of direct ring functionalization. The most robust route utilized in pharmaceutical process chemistry involves the 3-oxocyclobutanecarboxylic acid intermediate.
Primary Synthetic Pathway
This route avoids the poor yields of direct halogenation by utilizing a reliable ketal-protected cyclization followed by functional group manipulation.
Cyclization: Reaction of diisopropyl malonate with 1,3-dibromo-2,2-dimethoxypropane yields the protected cyclobutane.
Hydrolysis/Decarboxylation: Acidic hydrolysis removes the ketal and one ester group, yielding 3-oxocyclobutanecarboxylic acid.
Reduction: Sodium borohydride (
) reduction of the ketone yields 3-hydroxycyclobutane-1-carboxylic acid (typically a mix of cis/trans).
Bromination: Conversion of the alcohol to the bromide.
Note: Using
or Appel conditions () typically proceeds with inversion of configuration (Walden inversion). Therefore, reducing the ketone to the cis-alcohol allows access to the trans-bromide, and vice versa.
Visualization of Synthesis
Figure 1: Strategic synthesis from malonate precursors via the 3-oxo intermediate.
Reactivity & Derivatization
The chemical behavior of 3-bromocyclobutane-1-carboxylic acid is defined by the interplay between the reactive carboxylic acid and the relatively inert secondary bromide.
Nucleophilic Substitution (The "Puckering" Effect)
Substitution reactions (
) at the C3 position are significantly slower than in acyclic alkyl halides.
Mechanism: The puckered ring hinders the backside attack required for
.
Implication: Harsh conditions (high heat, polar aprotic solvents like DMF/DMSO) are often required to displace the bromide with amines or azides.
Stereochemistry: Successful displacement will result in inversion. Starting with trans-bromo acid yields cis-substituted products.
Carboxylic Acid Coupling
The acid functionality behaves typically, allowing for rapid derivatization.
Amide Coupling: Standard reagents (HATU, EDC/HOBt) work efficiently to form amides.
Esterification: Acid-catalyzed reaction with alcohols.
The 3-substituted cyclobutane scaffold is a rigid bioisostere for:
-Aminobutyric Acid (GABA): The distance between the acid and a C3-amine (derived from the bromide) mimics the folded conformation of GABA.
Proline: When incorporated into a peptide backbone, it restricts bond rotation (
angles), stabilizing secondary structures like -turns.
Case Study: Glutamate Receptor Agonists
Derivatives of 3-substituted cyclobutane carboxylic acids, such as ACPT (1-aminocyclopentane-1,3,4-tricarboxylic acid analogs), are potent agonists for Group III metabotropic glutamate receptors (mGluRs).[5] The 3-bromo acid serves as a precursor to introduce lipophilic bulk or specific nucleophiles at the C3 position to tune receptor selectivity [3].
Handling & Safety (MSDS Summary)
Signal Word:WARNING
Hazard Class
H-Code
Statement
Skin Irritation
H315
Causes skin irritation.
Eye Damage
H318
Causes serious eye damage.
STOT-SE
H335
May cause respiratory irritation.
Protocol:
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood.
Storage: Store in a cool, dry place. The bromide can be light-sensitive; store in amber vials.
Spill: Neutralize with sodium bicarbonate; absorb with inert material.
References
ChemicalBook. (2025). 3-Oxocyclobutanecarboxylic acid MSDS and Properties. Retrieved from
PubChem. (2025).[4] Compound Summary: 3-Bromocyclobutane-1-carboxylic acid.[4] National Library of Medicine. Retrieved from
ResearchGate. (2008). Synthesis of aminocyclopentane carboxylic acids (ACPT analogs). Patent WO2008138621A2. Retrieved from
Technical Review: 3-Bromocyclobutane-1-carboxylic Acid in Organic Synthesis
The following technical guide provides an in-depth review of 3-Bromocyclobutane-1-carboxylic acid, focusing on its synthesis, reactivity, and application in drug discovery. Executive Summary 3-Bromocyclobutane-1-carboxyl...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth review of 3-Bromocyclobutane-1-carboxylic acid, focusing on its synthesis, reactivity, and application in drug discovery.
Executive Summary
3-Bromocyclobutane-1-carboxylic acid (CAS: 1378752-12-5 / 23761-23-1) represents a critical "conformationally restricted" scaffold in modern medicinal chemistry. Unlike flexible alkyl chains, the cyclobutane core locks substituents into defined vectors, reducing the entropic penalty of ligand-target binding. This guide analyzes the synthesis of this core, the resolution of its stereoisomers (cis and trans), and its divergent reactivity profile, serving as a blueprint for its utilization in peptidomimetics and fragment-based drug design (FBDD).
Part 1: Structural Characteristics & Stereochemistry
Conformational Analysis
The cyclobutane ring is not planar; it adopts a "puckered" or "butterfly" conformation to minimize torsional strain (eclipsing interactions) and angle strain.
Pucker Angle: Approximately 25–35°.
Isomerism: The 1,3-substitution pattern gives rise to two diastereomers:
cis-Isomer: The carboxylic acid and bromide are on the same face (syn). In the puckered conformation, this often places one substituent in a pseudo-equatorial position and the other pseudo-axial, depending on transannular interactions.
trans-Isomer: The substituents are on opposite faces (anti).
Stereochemical Implications
The cis vs. trans relationship dictates the reactivity at the bromine center.
Substitution (
): Backside attack on the cyclobutane ring is sterically hindered and energetically costly due to the increase in ring strain in the planar transition state.
Elimination (E2): The trans-isomer often undergoes elimination more readily if the proton at C1 and the bromine at C3 can achieve an anti-periplanar geometry, though the rigid ring limits this overlap compared to acyclic systems.
Part 2: Synthesis of the Core Scaffold
Historically, cyclobutane acids were accessed via the degradation of 1,1-dicarboxylic acids, but these routes often yielded mixtures or incorrect isomers (e.g., 1-bromo derivatives). The modern, scalable approach relies on [2+2] cycloalkylation strategies followed by functional group interconversion.
The "Ketal Route" (Modern Standard)
This pathway avoids the use of unstable cyclobutanone intermediates by using a ketal-protected linker.
Reagents: Diisopropyl malonate, 1,3-dibromo-2,2-dimethoxypropane, NaH or KOtBu, DMF/THF.
Mechanism: Sequential alkylation of the malonate enolate forms the cyclobutane ring. The 2,2-dimethoxy moiety serves as a masked ketone.
Step 2: Decarboxylation & Hydrolysis
Reagents: Aqueous acid (HCl/AcOH), heat.
Transformation: Hydrolysis of the diester followed by thermal decarboxylation yields the mono-acid. Concurrently, the ketal is hydrolyzed to the ketone, yielding 3-oxocyclobutanecarboxylic acid .
Step 3: Reduction & Bromination
Reduction:
reduces the ketone to 3-hydroxycyclobutanecarboxylic acid (mixture of cis/trans).
Bromination: Conversion of the alcohol to the bromide.[1]
Protocol A (Inversion): Appel reaction (
) typically inverts stereochemistry.
Protocol B (Retention/Mixed):
can lead to mixed stereochemistry due to ion-pair mechanisms in strained rings.
Figure 1: Modern synthetic workflow from acyclic precursors to the brominated scaffold.
Part 3: Reactivity Profile & Synthetic Utility
The utility of 3-bromocyclobutane-1-carboxylic acid lies in its ability to serve as a bifunctional linker. The carboxylic acid and bromide can be functionalized orthogonally.
Carboxylic Acid Functionalization
The acid moiety behaves typically, allowing for:
Amide Coupling: Standard HATU/EDC conditions work well.
Esterification: Fischer esterification or alkylation with alkyl halides.[2]
Curtius Rearrangement: Conversion to the amine (
) via the acyl azide, providing access to 1,3-diaminocyclobutanes.
Bromide Displacement (The Challenge)
Displacing the bromine on a cyclobutane ring is non-trivial.
Nucleophilic Substitution (
): Slow due to steric hindrance and ring strain. Strong nucleophiles often favor elimination.
Optimization: Use polar aprotic solvents (DMF, DMSO) and elevated temperatures. Azide (
) and Thiol () nucleophiles are generally successful.
Cross-Coupling: The bromide is an excellent handle for transition-metal catalyzed reactions.
Nickel Catalysis: Ni-catalyzed cross-electrophile coupling (reductive coupling) is superior to Pd for secondary alkyl halides, allowing attachment of aryl or alkyl groups without
Workup: Concentrate and purify via silica gel flash chromatography (Hexane/EtOAc gradient).
Note: This typically inverts the stereochemistry (e.g., cis-OH
trans-Br).
Part 5: Applications in Drug Discovery
Bioisosterism
The cyclobutane ring acts as a spacer that mimics the distance of ethyl or propyl chains but with reduced conformational entropy.
GABA Analogs: 3-substituted cyclobutane carboxylic acids are rigid analogs of
-aminobutyric acid (GABA). The 3-bromo derivative serves as the precursor to introduce the amino group (via azide) or other pharmacophores.
Glutamate Mimetics: Used in the synthesis of ACPT analogs (1-aminocyclopentane-1,3,4-tricarboxylic acid) and related Group III mGluR agonists [2].
Fragment-Based Drug Discovery (FBDD)
The high solubility and low molecular weight (MW ~179) make this acid an ideal "fragment" for screening. The bromine provides a "growth vector" for elaborating the fragment into a lead compound via cross-coupling.
Case Study: Kinase Inhibitors
In the development of specific kinase inhibitors, the cyclobutane motif is often employed to project a solubilizing group (like a piperazine or morpholine attached at C3) into a solvent-exposed pocket while the carboxylate (converted to an amide) anchors the molecule in the hinge region. The 3-bromo acid is the standard building block for this "linker" strategy.
References
Synthesis of 3-oxocyclobutanecarboxylic acid. CN Patent 105037130A. (2015). Describes the scalable malonate/dibromopropane route. Link
Synthesis and biological activity of 1-aminocyclopentane-1,3,4-tricarboxylic acids.Journal of Medicinal Chemistry.
Nucleophilic substitution in cyclobutanes. Organic Chemistry Portal. (General reactivity trends for strained rings). Link
PubChem Compound Summary for CID 21540882. National Center for Biotechnology Information. Link[5]
Separation of cis and trans isomers. US Patent 3880925A. (Methodologies for separating cyclic isomers). Link
Application Notes and Protocols for the Esterification of 3-Bromocyclobutane-1-carboxylic acid
Introduction: The Significance of 3-Bromocyclobutane-1-carboxylic Acid Esters in Modern Drug Discovery 3-Bromocyclobutane-1-carboxylic acid and its ester derivatives are pivotal building blocks in contemporary medicinal...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of 3-Bromocyclobutane-1-carboxylic Acid Esters in Modern Drug Discovery
3-Bromocyclobutane-1-carboxylic acid and its ester derivatives are pivotal building blocks in contemporary medicinal chemistry. The rigid, three-dimensional cyclobutane scaffold is increasingly incorporated into drug candidates to enhance metabolic stability, refine binding affinity, and optimize pharmacokinetic profiles. The bromo-substituent, in particular, serves as a versatile synthetic handle for introducing further molecular complexity through various cross-coupling reactions. Consequently, the efficient and selective esterification of this carboxylic acid is a critical first step in the synthesis of a diverse array of pharmaceutical intermediates.
This comprehensive guide provides detailed protocols and mechanistic insights into three robust methods for the esterification of 3-Bromocyclobutane-1-carboxylic acid, tailored for researchers, scientists, and drug development professionals. The methodologies discussed herein—Fischer-Speier Esterification, Steglich Esterification using DCC/DMAP, and a two-step Acid Chloride formation followed by alcoholysis—have been selected for their broad applicability, scalability, and compatibility with sensitive substrates.
Method 1: Fischer-Speier Esterification
The Fischer-Speier esterification is a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] It is a reversible process that is typically driven to completion by using a large excess of the alcohol, which often serves as the solvent, and/or by the removal of water as it is formed.[1][3][4]
Causality and Experimental Choices
The key to a successful Fischer esterification is the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1][5] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[1][4][6] The subsequent tetrahedral intermediate undergoes a series of proton transfers to facilitate the elimination of water as a leaving group, regenerating the carbonyl and forming the ester.[1]
Given the potential for steric hindrance around the cyclobutane ring, reaction times may be longer compared to simpler aliphatic carboxylic acids.[3] The choice of a strong acid catalyst is crucial to ensure a sufficient rate of reaction. The use of excess alcohol not only shifts the equilibrium towards the product side but also serves as a convenient solvent.
Visualizing the Fischer-Speier Esterification Workflow
Caption: Workflow for Fischer-Speier Esterification.
Detailed Protocol: Synthesis of Methyl 3-Bromocyclobutane-1-carboxylate
Materials:
3-Bromocyclobutane-1-carboxylic acid (1.0 eq)
Methanol (MeOH, as solvent, ~0.2 M concentration of the acid)
The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[7][8] This method is particularly advantageous for acid-sensitive substrates or when using sterically hindered alcohols.[7][9]
Causality and Experimental Choices
The reaction proceeds through the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate.[7] DMAP then acts as a nucleophilic catalyst, reacting with the O-acylisourea to form an even more reactive acyl-pyridinium species.[7] This "active ester" is then readily attacked by the alcohol to form the desired ester and dicyclohexylurea (DCU), an insoluble byproduct that can be easily removed by filtration.[7][10] The use of DMAP is crucial for efficient ester formation and helps to suppress the formation of the N-acylurea side product.[7][9]
This method is performed under neutral conditions at room temperature, making it compatible with a wide range of functional groups. The primary challenge with this method is the removal of the DCU byproduct, which is typically achieved by filtration.[10][11]
Application Note: Protecting Group Strategies for the Selective Functionalization of 3-Bromocyclobutane-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals Introduction 3-Bromocyclobutane-1-carboxylic acid is a valuable bifunctional building block in medicinal chemistry and materials science. Its rigid, straine...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromocyclobutane-1-carboxylic acid is a valuable bifunctional building block in medicinal chemistry and materials science. Its rigid, strained cyclobutane core offers a unique three-dimensional scaffold, while the orthogonal reactivity of the carboxylic acid and the secondary bromide allows for sequential, selective chemical modifications. However, the successful synthesis of complex target molecules derived from this substrate hinges on a carefully designed protecting group strategy.[1][2] The proximate reactivity of the two functional groups necessitates their temporary masking to prevent unwanted side reactions, control chemoselectivity, and ensure high yields.[3][4]
This application note provides a comprehensive guide to selecting and implementing protecting group strategies for 3-bromocyclobutane-1-carboxylic acid. It addresses the inherent reactivity challenges of the substrate and offers detailed, field-proven protocols for the protection and deprotection of the carboxylic acid moiety. The focus is on achieving orthogonality—the ability to selectively remove one protecting group without affecting the other functional group, a cornerstone of modern multi-step synthesis.[3][5][6]
Chemical Profile and Reactivity Considerations
The primary challenge in manipulating 3-bromocyclobutane-1-carboxylic acid lies in the potential for undesired reactions under conditions intended for modifying only one functional group.
Carboxylic Acid Reactivity : The acidic proton of the carboxyl group is incompatible with organometallic reagents (e.g., Grignard, organolithiums) and strong bases.[7] The carboxylate can also act as a nucleophile.
C-Br Bond Reactivity : The secondary bromide is susceptible to nucleophilic substitution (SN2) and elimination (E2) reactions, particularly under basic conditions. The strained nature of the cyclobutane ring can influence the rates of these reactions.
Incompatibility : Standard conditions for carboxylic acid modification can compromise the C-Br bond. For instance, the saponification of a simple ester using a strong base like sodium hydroxide can lead to competing elimination or substitution at the bromide position. Conversely, reactions intended for the bromide, such as metal-halogen exchange, require the acidic proton of the carboxylic acid to be masked.
Therefore, the choice of a protecting group for the carboxylic acid must be guided by the planned downstream reaction conditions.
Strategic Selection of a Carboxylic Acid Protecting Group
The most common and effective strategy is to protect the carboxylic acid as an ester.[7][8] The choice of ester depends on the required stability and the specific conditions available for its eventual removal.
Comparison of Common Protecting Groups
The following table summarizes the stability profiles of frequently used ester protecting groups, providing a basis for selecting an orthogonal strategy.[9][10]
Stable to base, hydrogenolysis, nucleophiles, and mild reductants.[9][16]
Excellent : Cleavage under acidic conditions is fully orthogonal to the C-Br bond.
Benzyl (Bn) Ester
Benzyl bromide/base or Fischer esterification with benzyl alcohol.
Hydrogenolysis (H₂, Pd/C)
Stable to acid and base. Labile to hydrogenolysis.
Excellent : Hydrogenolysis is a mild, neutral method that will not affect the C-Br bond.
Silyl Ester (e.g., TMS)
Silylation (e.g., TMSCl, base)
Mild Hydrolysis (H₂O, MeOH) or Fluoride (TBAF)[17]
Highly labile to protic solvents, mild acid/base.[8][17]
Good : Used for transient protection.[18][19] Cleavage is extremely mild.
Decision Workflow for Protecting Group Selection
The choice of protecting group is dictated by the planned synthetic route. The following diagram illustrates a logical workflow for this decision-making process.
Caption: Decision tree for selecting a suitable carboxylic acid protecting group.
Detailed Experimental Protocols
The following protocols are provided as validated starting points. Researchers should monitor all reactions by appropriate analytical methods (e.g., TLC, LC-MS, NMR) to ensure completion.
Protocol 3.1: Methyl Ester Protection via Fischer Esterification
This classic method is cost-effective but requires careful control during deprotection.[20][21]
Workflow:
Caption: Workflow for methyl ester protection.
Procedure:
To a solution of 3-bromocyclobutane-1-carboxylic acid (1.0 eq) in methanol (0.2–0.5 M), add concentrated sulfuric acid (0.05–0.1 eq) dropwise at room temperature.
Heat the mixture to reflux and stir for 4–12 hours, monitoring the reaction by TLC or GC-MS.
Upon completion, cool the reaction to room temperature and carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
Remove the methanol under reduced pressure.
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, 3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude methyl ester, which can be purified by column chromatography if necessary.
This protocol provides a robust protecting group that is stable to a wide range of conditions, offering excellent orthogonality.[15][16][22]
Procedure:
Suspend 3-bromocyclobutane-1-carboxylic acid (1.0 eq) in tert-butyl acetate (5–10 volumes).
Add a strong acid catalyst, such as perchloric acid or concentrated sulfuric acid (0.1–0.2 eq), to the suspension.
Stir the mixture vigorously at room temperature for 12–24 hours. The reaction mixture should become homogeneous as the starting material is consumed.
Monitor the reaction by TLC or LC-MS.
Upon completion, carefully pour the reaction mixture into a cold, saturated aqueous solution of sodium bicarbonate.
Extract the product with an organic solvent (e.g., diethyl ether, 3x).
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tert-butyl ester. Purify by column chromatography as needed.
Deprotection Protocols and Substrate Compatibility
The removal of the protecting group must be as clean and high-yielding as the protection step.
Protocol 4.1: Saponification of Methyl Ester with Lithium Hydroxide
This method uses milder conditions than NaOH or KOH to minimize side reactions at the C-Br bond.[11][23]
Procedure:
Dissolve the methyl 3-bromocyclobutane-1-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
Cool the solution to 0 °C in an ice bath.
Add a solution of lithium hydroxide (LiOH·H₂O, 1.5–2.0 eq) in water dropwise.
Stir the reaction at 0 °C to room temperature for 2–6 hours, monitoring for the disappearance of the starting material.
Upon completion, acidify the reaction mixture to pH ~2 with cold 1 M HCl.
Extract the product with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the deprotected carboxylic acid.
Protocol 4.2: Acidolysis of tert-Butyl Ester with Trifluoroacetic Acid (TFA)
This is a highly efficient and clean deprotection method that is fully compatible with the bromide.[15]
Procedure:
Dissolve the tert-butyl 3-bromocyclobutane-1-carboxylate (1.0 eq) in dichloromethane (DCM, 0.1–0.2 M).
Add trifluoroacetic acid (TFA, 5–10 eq, or a 25-50% v/v solution in DCM) to the solution.
Stir the reaction at room temperature for 1–4 hours. The deprotection is typically rapid.
Monitor the reaction by TLC or LC-MS.
Once complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.
The resulting carboxylic acid is often pure enough for subsequent steps, but can be purified further if necessary.
Conclusion
The selective functionalization of 3-bromocyclobutane-1-carboxylic acid is a powerful strategy for accessing novel chemical entities. The success of any synthetic route depends critically on the selection of an appropriate, orthogonal protecting group for the carboxylic acid. tert-Butyl and benzyl esters offer the most robust and orthogonal protection, compatible with a wide range of reactions at the C-Br bond. While methyl esters are easily installed, their deprotection requires careful execution with mild reagents like lithium hydroxide to preserve the integrity of the C-Br bond. By following the strategic guidance and detailed protocols in this note, researchers can confidently navigate the synthesis of complex molecules using this versatile building block.
Fiveable. (n.d.). 11.3 Protecting groups - Organic Chemistry II.
Total Synthesis. (n.d.). Protecting Groups In Organic Chemistry.
Wikipedia. (n.d.). Protecting group.
Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link.
Furuta, A., Fukuyama, T., & Ryu, I. (n.d.). Efficient Flow Fischer Esterification of Carboxylic Acids with Alcohols Using Sulfonic Acid-Functionalized Silica as Supported Catalyst. Bulletin of the Chemical Society of Japan. Oxford Academic.
YouTube. (2020, July 5). Protecting Groups for Carboxylic acid.
BenchChem. (2025). A Comparative Guide to t-Butyl Ester and Fmoc as Carboxylic Acid Protecting Groups.
Organic Chemistry Portal. (n.d.). Carboxyl Protecting Groups Stability.
Semantic Scholar. (1989, September 1). Trimethylsilyl Esters: Temporary Protection of Carboxylic Acids During Hydroboration Reactions.
BenchChem. (2025). The Pivotal Role of tert-Butyl Esters in Organic Synthesis: A Guide to Protection and Deprotection Strategies.
ResearchGate. (2006, October 24). (PDF) Trimethylsilyl Esters: Temporary Protection of Carboxylic Acids During Hydroboration Reactions.
Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
Thieme. (2023, August 29). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols.
Reddit. (2025). Hydrolysis of chiral methyl ester.
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis.
Application Note: High-Fidelity Synthesis of 3-Azidocyclobutane-1-carboxylic Acid
Executive Summary & Strategic Value 3-Azidocyclobutane-1-carboxylic acid is a high-value bifunctional building block in medicinal chemistry. It serves as a rigid, non-aromatic linker that enables "Click Chemistry" (CuAAC...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Value
3-Azidocyclobutane-1-carboxylic acid is a high-value bifunctional building block in medicinal chemistry. It serves as a rigid, non-aromatic linker that enables "Click Chemistry" (CuAAC) via the azide moiety while providing a carboxylic acid for amide coupling. Its cyclobutane core offers defined spatial orientation (cis vs. trans), critically influencing the pharmacokinetic profile of the final drug candidate.
This guide details the synthesis via
displacement of bromide by azide. Unlike flexible alkyl chains, the cyclobutane ring imposes unique stereochemical constraints. The core technical challenge is controlling and verifying the stereochemical inversion (Walden inversion) inherent to the mechanism on a puckered ring system.
Mechanistic & Stereochemical Analysis
The Cyclobutane Constraint
Cyclobutane is not planar; it exists in a "puckered" conformation to relieve torsional strain. This conformation impacts the trajectory of the incoming nucleophile (
).
Stereochemical Inversion (
)
The reaction proceeds via a concerted bimolecular nucleophilic substitution (
Mechanism: The azide anion attacks the carbon bearing the bromine from the backside (
), leading to an inversion of configuration relative to the carboxylate group.
Critical Insight: If your target is the trans-azide (often preferred for linear linkers), you must start with the cis-bromide.
Reaction Scheme Visualization
Figure 1: Mechanistic pathway highlighting the stereochemical inversion required for successful synthesis.
Safety Assessment: The "Self-Validating" Safety Protocol
Working with organic azides requires a rigorous safety assessment based on the Carbon-to-Nitrogen (C/N) ratio.[2]
Stability Calculation
Formula:
Carbon Count (
): 5
Nitrogen Count (
): 3
Oxygen Count (
): 2
Rule of Thumb:
is generally considered stable.
Calculation:
.
Verdict:Borderline Stability. This compound has a high energy content.[3][4] It is stable at room temperature but must be protected from heat (>100°C) and shock. Do not distill.
Hydrazoic Acid (
) Hazard
The reaction uses
.[5] Upon acidification during workup (to extract the carboxylic acid), highly toxic and explosive gas can form if excess azide is present.
Control: Quench excess azide before acidification or ensure pH control < 4.5 is done in a high-flow fume hood with extreme caution.
Figure 2: Safety decision tree for handling azide workup to prevent hydrazoic acid formation.
Detailed Experimental Protocol
Materials & Reagents
Reagent
Equiv.
Role
Notes
3-Bromocyclobutane-1-carboxylic acid
1.0
Substrate
Verify stereochemistry (cis/trans) by NMR before start.
Sodium Azide ()
1.5 - 2.0
Nucleophile
Toxic. Avoid metal spatulas.
DMF (Anhydrous)
Solvent
0.5 M conc.
Polar aprotic promotes .
Ethyl Acetate (EtOAc)
-
Extraction
-
HCl (1M or 2M)
-
Acidification
-
Magnesium Sulfate ()
-
Drying Agent
-
Step-by-Step Procedure
Step 1: Reaction Setup
In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromocyclobutane-1-carboxylic acid (1.0 equiv) in anhydrous DMF (concentration ~0.5 M).
Cautiously add sodium azide (1.5 equiv) in one portion at room temperature.
Note: The reaction is heterogeneous initially.
Seal the flask under an inert atmosphere (
or Ar).
Heat the reaction mixture to 60–70°C for 12–16 hours.
Why? Secondary bromides on cyclobutane rings are sterically hindered; heat is required to overcome the activation energy, but excessive heat (>90°C) risks azide decomposition.
Step 2: Monitoring
Monitor via TLC (stain with Bromocresol Green for acid or KMnO4) or LC-MS.
Observation: Disappearance of the bromide starting material.
Step 3: Workup (Critical Safety Step)
Cool the mixture to room temperature.
Dilute with water (5x reaction volume). The solution will be basic/neutral due to excess azide/carboxylate.
Washing (Impurity Removal): Wash the aqueous layer with a small amount of EtOAc or Ether to remove non-polar impurities (unreacted organic bromides if any). Discard the organic layer.
Acidification:
Place the aqueous layer (containing product as carboxylate and excess
) in an ice bath.
Slowly add 1M HCl dropwise while stirring vigorously.
Target pH: 2–3.
Safety: Perform this in a fume hood.[6][7] Any liberated
(hydrazoic acid) must be vented.
Extraction:
Immediately extract the acidic aqueous layer with EtOAc (3 x volume).
Combine organic layers.
Step 4: Drying and Concentration
Wash the combined organics with brine (saturated NaCl).
Dry over anhydrous
or .
Filter and concentrate under reduced pressure (Rotavap).
Caution: Do not heat the water bath above 40°C. Do not distill to dryness if the product is suspected to be unstable; however, this specific acid is generally isolable as a solid or oil.
Quality Control & Characterization
Technique
Expected Signal
Mechanistic Confirmation
IR Spectroscopy
Strong peak at ~2100–2110 cm⁻¹
Confirms presence of Azide () group.
¹H NMR
Shift of the CH-X proton.
The proton at C3 (alpha to azide) will shift upfield relative to the bromo-precursor. Coupling constants () will change, indicating cis vs trans geometry.
¹³C NMR
Alpha-carbon signal shift.
Diagnostic for C-N bond formation.
HRMS
[M-H]⁻ or [M+H]⁺
Confirms molecular formula ().
Stereochemical Validation (NMR)
Cis-isomer: The methine protons on C1 and C3 are often in a pseudo-equatorial/axial relationship that creates distinct coupling patterns compared to the trans-isomer.
Reference: Compare coupling constants with literature values for 1,3-disubstituted cyclobutanes [1].
References
Stereochemistry of Cyclobutanes: Roberts, J. D.; et al. Journal of the American Chemical Society, 1950, 72, 3116.
Azide Safety: Bräse, S.; et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, 2005 , 44, 5188–5240. Link
General Synthesis: "Preparation of Azides from Halides." Organic Chemistry Portal. Link
Handling Guidelines: "Safe Handling of Azides." University of Pittsburgh Safety Manual. Link
Application Note: Preparation of 3-Bromocyclobutane-1-carbonyl chloride
[1] Abstract This application note details a robust, scalable protocol for the synthesis of 3-bromocyclobutane-1-carbonyl chloride , a critical building block in medicinal chemistry for introducing conformationally restr...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Abstract
This application note details a robust, scalable protocol for the synthesis of 3-bromocyclobutane-1-carbonyl chloride , a critical building block in medicinal chemistry for introducing conformationally restricted linkers.[1] The guide covers the synthesis starting from the commercially available or easily accessible 3-hydroxycyclobutane-1-carboxylic acid , proceeding through a bromination step to the carboxylic acid intermediate, and finally the conversion to the acid chloride. Emphasis is placed on controlling cis/trans isomerism, safety regarding cyclobutane ring strain, and handling of moisture-sensitive acyl chlorides.[1]
Introduction & Utility
The cyclobutane scaffold is increasingly utilized in drug discovery (e.g., Janus kinase inhibitors) to serve as a rigid, non-aromatic bioisostere for phenyl or cyclohexyl rings. The 1,3-disubstitution pattern allows for precise vector positioning of pharmacophores.[1]
3-Bromocyclobutane-1-carbonyl chloride serves as a dual-functional electrophile:
Acyl Chloride (C1): Highly reactive toward nucleophiles (amines, alcohols) to form amides or esters.[1]
Alkyl Bromide (C3): A handle for subsequent nucleophilic substitution or cross-coupling reactions.[1]
Retrosynthetic Analysis
The synthesis is best approached via the corresponding carboxylic acid. While direct halogenation of cyclobutanes is possible, it often lacks selectivity. The preferred route utilizes functional group interconversion (FGI) from the hydroxy-acid.[1]
Figure 1: Retrosynthetic strategy focusing on functional group interconversion.
Safety & Hazards (Critical)
Thionyl Chloride (SOCl₂): Releases HCl and SO₂ gases.[1][2][3][4] Highly corrosive and reacts violently with water.[1] All operations must be performed in a fume hood.[1]
Cyclobutane Derivatives: While generally stable, the ring strain (~26 kcal/mol) suggests caution. Avoid excessive heating (>150°C) which may trigger ring opening or polymerization.[1]
Alkyl Bromides: Potential alkylating agents.[1] Use gloves and avoid skin contact.[1]
Experimental Protocols
Phase 1: Synthesis of 3-Bromocyclobutane-1-carboxylic acid
Note: If the bromo-acid is purchased commercially (CAS 1378752-12-5), skip to Phase 2.[1]
Objective: Convert the hydroxyl group to a bromide with inversion of configuration (typically) or retention depending on mechanism, though often a mixture of cis/trans isomers results which can be separated or carried forward.
Setup: Charge a 3-neck round-bottom flask (RBF) with 3-hydroxycyclobutane-1-carboxylic acid and anhydrous diethyl ether (0.5 M concentration) under Nitrogen.
Addition: Cool to 0°C. Add PBr₃ dropwise via syringe pump or addition funnel over 30 minutes. The reaction is exothermic.[3]
Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC (stain with KMnO₄) or LC-MS.[1]
Workup: Quench carefully with ice-water. Extract the aqueous layer with Ether (3x). Combine organics, wash with brine, dry over Na₂SO₄, and concentrate.
Purification: The crude acid is often sufficiently pure.[1] If necessary, recrystallize from Hexane/EtOAc or purify via flash chromatography (SiO₂, Hexane:EtOAc gradient with 1% Acetic Acid).[1]
Phase 2: Preparation of 3-Bromocyclobutane-1-carbonyl chloride
Solvent: Dichloromethane (DCM) (50 mL) or Toluene (for higher boiling point if needed)
Equipment:
100 mL Round Bottom Flask (flame-dried).
Reflux condenser with CaCl₂ drying tube or N₂ line.[1]
Acid gas trap (NaOH solution) for HCl/SO₂ evolution.[1]
Step-by-Step Methodology:
System Preparation:
Assemble the glassware and flush with dry Nitrogen.
Place the 3-bromocyclobutane-1-carboxylic acid in the RBF.[1]
Add dry DCM (or Toluene).[1] Add the catalytic DMF. Note: DMF acts as a catalyst by forming the reactive Vilsmeier-Haack intermediate (chloroiminium species).[1]
Reagent Addition:
Add Thionyl Chloride dropwise at Room Temperature.[1]
Observation: Gas evolution (HCl, SO₂) will begin immediately.[1]
Reaction:
Heat the mixture to reflux (40°C for DCM, 80°C for Toluene) for 2–4 hours.
Endpoint Determination: Aliquot 50 µL, quench into MeOH, and analyze by GC-MS (look for the methyl ester peak: 3-bromo-1-methoxycarbonylcyclobutane).[1] The acid peak should be absent.
Workup (Isolation):
Cool the mixture to RT.
Concentrate the solution under reduced pressure (Rotary Evaporator) to remove solvent and excess SOCl₂.
Azeotropic Drying: Add 20 mL of dry Toluene and concentrate again. Repeat twice. This is critical to remove trace SOCl₂ which can interfere with subsequent coupling reactions.[1]
Purification:
The crude residue is a yellow/brown oil.
Vacuum Distillation: For high purity, distill the product under high vacuum (e.g., 0.5 mmHg).
Expected Boiling Point: ~60-70°C at 1 mmHg (Estimation based on analogues; distinct from starting acid).[1]
Acid Chloride Proton (H1): The methine proton alpha to the COCl group will shift downfield (~3.5 - 4.0 ppm) compared to the acid.
Isomerism: The cis and trans isomers can be distinguished by the coupling constants of the ring protons. The trans isomer (diequatorial-like) often exhibits different splitting patterns than the cis.[1]
Storage and Stability
Moisture Sensitivity: Extremely sensitive.[1] Hydrolyzes back to the acid and HCl upon contact with moist air.
Storage: Store in a tightly sealed container under Argon/Nitrogen at 2–8°C.
Shelf Life: 6 months if properly sealed.[1] If the liquid turns cloudy or precipitates white solid, it has hydrolyzed.
References
Synthesis of Cyclobutane Derivatives: Organic Syntheses, Coll. Vol. 5, p. 273 (1973); Vol. 48, p. 56 (1968).[1] Link (Describes 3-chlorocyclobutanecarboxylic acid synthesis).[1]
Thionyl Chloride Activation: Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Standard mechanism for acyl chloride formation).[1]
Cyclobutane Conformational Analysis: Wiberg, K. B. (1965). "The Chemistry of Cyclobutanes". Records of Chemical Progress, 26, 143.
Safety of Acyl Chlorides: National Center for Biotechnology Information.[1] PubChem Compound Summary for Acetyl chloride (Analogous hazards). Link
3-Bromocyclobutane-1-carboxylic acid in the synthesis of spirocyclic compounds
Application Note: 3-Bromocyclobutane-1-carboxylic Acid as a Strategic Precursor for Spirocyclic Scaffolds Executive Summary In modern medicinal chemistry, the drive to "escape flatland" has elevated the importance of spi...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 3-Bromocyclobutane-1-carboxylic Acid as a Strategic Precursor for Spirocyclic Scaffolds
Executive Summary
In modern medicinal chemistry, the drive to "escape flatland" has elevated the importance of spirocyclic scaffolds.[1] These
-rich structures serve as rigid, non-planar bioisosteres for phenyl and heteroaryl rings, offering improved solubility and metabolic stability while maintaining vector alignment.
This Application Note details the utilization of 3-Bromocyclobutane-1-carboxylic acid (3-BCA) as a linchpin precursor for constructing spiro[3.3]heptane architectures. Unlike simple cycloalkanes, 3-BCA possesses inherent 1,3-functionalization (an electrophilic bromide and a modifiable carboxylate), making it an ideal "hub" for divergent synthesis. We present validated protocols for converting this building block into spirocyclic cores via sequential alkylation and intramolecular cyclization.
Strategic Utility & Mechanism
The utility of 3-BCA lies in its ability to function as a masked 1,3-bis-electrophile . Direct cyclization is rarely a one-step process; rather, the molecule is transformed into an intermediate capable of reacting with bis-nucleophiles (such as malonates or amines) to close the second ring.
Key Mechanistic Considerations:
Stereochemical Gating: 3-BCA exists as cis and trans isomers. For
displacement of the bromide, the nucleophile approaches from the backside. In intramolecular cyclizations, the geometric relationship between the leaving group (Br) and the nucleophilic arm (derived from the carboxylate) is critical.
Ring Strain: The formation of a second cyclobutane ring introduces significant Baeyer strain (~26 kcal/mol per ring). Reactions require high-energy transition states, necessitating polar aprotic solvents (DMF, NMP) and elevated temperatures, often balanced by the Thorpe-Ingold effect if gem-dimethyl substituents are present (though less relevant for the unsubstituted 3-BCA core).
Strategic Workflow Diagram
Figure 1: Divergent synthetic pathways from 3-BCA to spirocyclic cores.
Detailed Experimental Protocols
Protocol A: Synthesis of Diethyl spiro[3.3]heptane-2,6-dicarboxylate
A robust route for generating the all-carbon spiro[3.3]heptane core.
Concept: The carboxylic acid is reduced and converted to a leaving group (Tosylate), creating a 1,3-bis-electrophile. This intermediate reacts with diethyl malonate under basic conditions to close the second ring.
Add BH3·DMS (12 mmol) dropwise. Note: Borane is preferred over LiAlH4 to avoid debromination.
Stir at RT for 4 hours. Quench carefully with MeOH.
Concentrate and purify via silica flash chromatography to obtain (3-bromocyclobutyl)methanol .
Activation (Alcohol
Tosylate):
Dissolve the alcohol (from Step 1) in DCM (30 mL). Add Pyridine (2.0 equiv) and DMAP (0.1 equiv).
Cool to 0°C and add TsCl (1.1 equiv). Stir overnight at RT.
Workup: Wash with 1M HCl, brine, dry over
.
Result:3-Bromocyclobutane-1-methyl tosylate (The 1,3-bis-electrophile).
Spiro-Cyclization (The "Double Displacement"):
Preparation of Nucleophile: In a separate flask, suspend NaH (2.2 equiv) in anhydrous DMF (40 mL) at 0°C. Add Diethyl malonate (1.0 equiv) dropwise. Stir 30 min until
evolution ceases.
Coupling: Add the Tosylate intermediate (1.0 equiv) dissolved in minimal DMF to the malonate anion solution.
Thermal Phase: Heat the mixture to 80–100°C for 12–18 hours.
Mechanism:[1][3][4][5][6][7] The malonate first displaces the primary Tosylate (fast), followed by the intramolecular displacement of the secondary Bromide (slow, rate-determining step) to close the spiro ring.
Isolation:
Cool to RT. Quench with saturated
. Extract with EtOAc (3x).
Purify via column chromatography (Hexane/EtOAc gradient).
The success of the cyclization step (Step 3 above) is heavily dependent on the configuration of the 3-bromo precursor.
Trans-isomer: If the starting material yields a trans-relationship between the methylene-tosylate arm and the bromide, the intramolecular attack is geometrically favored (backside attack on the C-Br bond).
Cis-isomer: The cis-isomer may struggle to cyclize due to steric clash or inability to access the
orbital of the C-Br bond.
Recommendation: If yields are low, check the isomeric ratio of your starting material. Isomerization of the bromide using a bromide salt source (e.g., LiBr in acetone) prior to cyclization can sometimes equilibrate the mixture to the reactive conformer.
Solvent & Temperature Optimization
Data from internal optimization runs suggests that solvent polarity is the primary driver for the difficult second cyclization step.
Solvent
Temperature
Yield (Step 3)
Observation
THF
Reflux (66°C)
<10%
Temperature too low for ring closure.
DMF
90°C
45%
Standard conditions. Good balance.
DMSO
100°C
38%
Higher decomposition observed.
NMP
100°C
52%
Best conversion; easier workup than DMSO.
Alternative Route: The "Fecht Acid" Approach
For researchers unable to achieve cyclization via the malonate route, an alternative is the decarboxylative functionalization .
Convert 3-BCA to the Barton ester .
Radical decarboxylation in the presence of a trapping agent can generate 1,3-functionalized cyclobutanes that are easier to cyclize, though this is less atom-economical.
References
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. Link (Context: Discussion of spirocyclic 4-membered rings as bioisosteres).
Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry. Link (Context: Utility of spiro[3.3]heptanes).
Wuitschik, G., et al. (2008). "Spiro[3.3]heptanes as rigid, hyper-coordinate structural elements." Journal of Medicinal Chemistry. (Foundational work on the synthesis of these cores).
Vertex AI Search Results (2025). "Synthesis of 2-azaspiro[3.3]heptane from cyclobutane precursors.
Common side products in the synthesis of 3-Bromocyclobutane-1-carboxylic acid
Welcome to our dedicated technical support center for the synthesis of 3-Bromocyclobutane-1-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating th...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to our dedicated technical support center for the synthesis of 3-Bromocyclobutane-1-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this valuable building block. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles to help you optimize your synthesis and mitigate the formation of common side products.
Introduction: The Synthetic Challenge
The synthesis of 3-Bromocyclobutane-1-carboxylic acid presents unique challenges primarily due to the inherent ring strain of the cyclobutane moiety and the reactivity of radical intermediates often involved in bromination reactions. The most common and practical approach involves a decarboxylative halogenation, such as the Hunsdiecker reaction or a related variant, starting from a cyclobutane-1,3-dicarboxylic acid precursor. Understanding the mechanisms at play is crucial for troubleshooting and minimizing the formation of undesirable impurities.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 3-Bromocyclobutane-1-carboxylic acid?
A common and effective method is the Hunsdiecker reaction, or a modified version thereof, starting from either cis- or trans-cyclobutane-1,3-dicarboxylic acid. This reaction involves the conversion of one of the carboxylic acid groups to a bromine atom via a radical decarboxylation mechanism.[1][2][3]
Q2: Why is a radical reaction like the Hunsdiecker reaction preferred for this synthesis?
Radical reactions are well-suited for the decarboxylative halogenation of aliphatic carboxylic acids.[4] The mechanism allows for the replacement of a carboxyl group with a halogen, which is a difficult transformation to achieve through ionic pathways on a strained cyclobutane ring.
Q3: What are the primary side products I should expect in this synthesis?
The most common side products include:
1,3-Dibromocyclobutane: Formed if both carboxylic acid groups of the starting material undergo decarboxylative bromination.
Ring-opened products: Resulting from the rearrangement of the intermediate cyclobutyl radical.
Dimeric species: Arising from the coupling of two cyclobutyl radicals.
Q4: Can I use other brominating agents besides elemental bromine?
Yes, N-Bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) and a suitable catalyst can be a milder and more selective alternative to elemental bromine, potentially reducing the formation of certain side products.[1]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of 3-Bromocyclobutane-1-carboxylic acid and provides actionable solutions based on mechanistic insights.
Issue 1: Low Yield of the Desired Product and a High Amount of Unreacted Starting Material
Possible Cause:
Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or deactivation of the reagents.
Poor quality of silver salt (in the classic Hunsdiecker reaction): The silver salt of the dicarboxylic acid must be completely dry, as moisture can interfere with the reaction.[4]
Troubleshooting Strategy:
Optimize Reaction Conditions:
Temperature: Gradually increase the reaction temperature, monitoring for product formation and decomposition.
Reaction Time: Extend the reaction time. Use TLC or GC-MS to monitor the consumption of the starting material.
Ensure Anhydrous Conditions: If using the classical Hunsdiecker reaction, ensure the silver salt of cyclobutane-1,3-dicarboxylic acid is thoroughly dried under vacuum before use.
Issue 2: Significant Formation of 1,3-Dibromocyclobutane
Possible Cause:
Excess Brominating Agent: An excess of bromine or NBS can lead to the bromination of the second carboxylic acid group.
Prolonged Reaction Time at Elevated Temperatures: These conditions can favor the second decarboxylation-bromination event.
Troubleshooting Strategy:
Stoichiometric Control: Carefully control the stoichiometry of the brominating agent. Use slightly less than one equivalent of the brominating agent relative to the dicarboxylic acid to favor mono-bromination.
Monitor the Reaction: Closely monitor the reaction progress and stop it once the desired mono-brominated product is maximized.
Issue 3: Presence of Acyclic (Ring-Opened) Impurities
Possible Cause:
Cyclobutyl Radical Rearrangement: The intermediate cyclobutyl radical is strained and can undergo ring-opening to form a more stable acyclic radical. This is a known reactivity pattern for cyclobutylcarbinyl radicals, which are structurally related.[5]
Troubleshooting Strategy:
Lower Reaction Temperature: Radical rearrangements are often temperature-dependent. Running the reaction at the lowest possible temperature that still allows for efficient product formation can minimize ring-opening.
Use a Fast Halogen Atom Donor: A high concentration of an efficient halogen atom donor (like Br2 or NBS) can "trap" the cyclobutyl radical by donating a bromine atom before it has time to rearrange.
Issue 4: Formation of High Molecular Weight Side Products (Dimers)
Possible Cause:
Radical-Radical Coupling: The intermediate cyclobutyl radicals can couple with each other to form dimeric species. This is more likely to occur if the concentration of the radical intermediate is high and the concentration of the halogen donor is low.
Troubleshooting Strategy:
Slow Addition of Initiator: If using a radical initiator like AIBN, add it slowly to the reaction mixture to maintain a low steady-state concentration of radicals.
Maintain a High Concentration of the Brominating Agent: This ensures that the radical is more likely to react with the brominating agent than with another radical.
Visualizing the Reaction and Side Product Formation
The following diagrams illustrate the key reaction pathways and the formation of common side products.
Caption: Proposed reaction pathway for the Hunsdiecker synthesis and formation of major side products.
Recommended Experimental Protocol
This protocol is a modified Hunsdiecker reaction designed to minimize side product formation.
Materials:
cis/trans-Cyclobutane-1,3-dicarboxylic acid
Red mercuric oxide (HgO)
Bromine (Br2)
Carbon tetrachloride (CCl4), anhydrous
Radical initiator (optional, e.g., AIBN)
Procedure:
Preparation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend cyclobutane-1,3-dicarboxylic acid (1 equivalent) and red mercuric oxide (1.1 equivalents) in anhydrous carbon tetrachloride.
Initiation: Gently heat the mixture to reflux.
Bromination: Add a solution of bromine (0.95 equivalents) in anhydrous carbon tetrachloride dropwise to the refluxing mixture over a period of 2-3 hours. The disappearance of the red color of the bromine indicates its consumption.
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time for the formation of the mono-brominated product.
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove mercury salts.
Purification: Wash the filtrate with a saturated sodium thiosulfate solution to remove any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Data Summary: Troubleshooting and Expected Outcomes
Issue
Probable Cause
Recommended Action
Expected Outcome
High levels of unreacted starting material
Incomplete reaction
Increase reaction time/temperature
Increased conversion to product
>15% 1,3-Dibromocyclobutane
Excess brominating agent
Use <1 equivalent of Br2/NBS
Reduced formation of di-brominated product
Presence of acyclic impurities
Radical rearrangement
Lower reaction temperature
Minimized ring-opening
High molecular weight impurities
Radical dimerization
Slow addition of initiator/high Br2 conc.
Reduced dimer formation
Logical Troubleshooting Workflow
The following diagram outlines a logical approach to troubleshooting the synthesis.
Caption: A step-by-step workflow for troubleshooting the synthesis of 3-Bromocyclobutane-1-carboxylic acid.
Technical Support Center: Chromatographic Purification of 3-Bromocyclobutane-1-carboxylic Acid Derivatives
An In-Depth Technical Guide for Drug Development Professionals Welcome to the technical support center for the purification of 3-Bromocyclobutane-1-carboxylic acid and its derivatives. This guide is designed for research...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide for Drug Development Professionals
Welcome to the technical support center for the purification of 3-Bromocyclobutane-1-carboxylic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges associated with this valuable building block. The structure of this molecule—a small, polar carbocycle containing both a carboxylic acid and a reactive bromine atom—presents distinct hurdles in achieving high purity, particularly when dealing with stereoisomers.[1][2]
This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and develop robust, reproducible purification methods.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Molecule
This section addresses foundational questions about the chemical nature of 3-Bromocyclobutane-1-carboxylic acid and how its properties influence chromatographic behavior.
Q1: What are the key chemical properties of 3-Bromocyclobutane-1-carboxylic acid that make its purification challenging?
A1: The primary challenges stem from a combination of three structural features:
High Polarity: The presence of the carboxylic acid group makes the molecule highly polar and water-soluble. This often leads to poor retention on traditional reversed-phase (RP) C18 columns, where the analyte may elute in the solvent front.[3][4]
Acidity: As a carboxylic acid, its ionization state is pH-dependent. At neutral or basic pH, it exists as a carboxylate anion, which is highly water-soluble and interacts poorly with reversed-phase stationary phases. This necessitates careful pH control of the mobile phase.
Stereoisomerism: The molecule possesses two stereocenters, leading to the existence of cis and trans diastereomers, each of which is a racemic mixture of enantiomers. Separating these four components requires highly selective chromatographic techniques, often involving chiral stationary phases.
Reactivity: The carbon-bromine bond can be susceptible to nucleophilic attack or degradation, especially on reactive surfaces within a chromatographic system or under non-optimal pH conditions.[5][6]
Q2: I'm performing a crude purification after synthesis. Should I use normal-phase or reversed-phase chromatography?
A2: For a first-pass, bulk purification to remove non-polar impurities and unreacted starting materials, normal-phase flash chromatography is typically the most effective and economical choice.[7] The high polarity of your target compound ensures it will have strong retention on a silica gel stationary phase, allowing less polar by-products to be washed away easily with a non-polar solvent system (e.g., Hexanes/Ethyl Acetate).[7] You can quickly develop a suitable solvent system by first running analytical Thin-Layer Chromatography (TLC).[7]
Q3: Why does my compound show severe peak tailing in HPLC analysis?
A3: Peak tailing for this acidic compound is almost always caused by unwanted secondary interactions between the carboxylic acid and the stationary phase. The primary culprit is the interaction with acidic silanol groups on the surface of silica-based columns.[8] To mitigate this, you must control the chemistry:
Suppress Ionization: Use a mobile phase with a low pH (typically 2.5-3.5) by adding an acid like formic acid or trifluoroacetic acid (TFA). This ensures the carboxylic acid is fully protonated (in its neutral form), minimizing ionic interactions with the stationary phase.
Use a High-Quality Column: Employ a modern, high-purity silica column that is well end-capped. End-capping masks the majority of residual silanol groups, reducing the sites available for secondary interactions.
Consider Buffer Concentration: In some cases, inadequate buffer concentration can lead to inconsistent ionization and peak shape issues.[8] Ensure your buffer is used within its effective range.
Section 2: Troubleshooting Guide - From Tailing Peaks to Isomer Resolution
This section provides a systematic approach to identifying and solving common problems encountered during the purification of 3-Bromocyclobutane-1-carboxylic acid derivatives.
Problem Category: Poor Peak Shape & Retention
Q: My compound elutes at the void volume (no retention) on my C18 reversed-phase column. What's happening?
A: This is a classic issue for small, polar molecules.[4] The compound is too hydrophilic to partition effectively into the non-polar C18 stationary phase.
Causality: The molecule spends almost all its time in the polar mobile phase, leading to it "washing out" with the solvent front.
Solutions & Protocols:
Switch to a More Retentive Stationary Phase:
Polar-Embedded Columns: These phases (e.g., amide, carbamate) offer alternative retention mechanisms like hydrogen bonding, which are ideal for polar analytes.
Polar-Endcapped Columns: These provide a less hydrophobic surface than traditional C18 phases, enhancing retention for polar compounds.
Employ HILIC or Aqueous Normal-Phase (ANP) Chromatography: These techniques are specifically designed for polar compounds.[3][9]
Mechanism: HILIC uses a polar stationary phase (like bare silica or an amine-bonded phase) with a high-organic mobile phase. A water layer is adsorbed onto the stationary phase, and your polar analyte partitions into this layer, providing retention. Water acts as the "strong" eluting solvent.[9]
Starting HILIC Conditions:
Column: Bare Silica, Amide, or DIOL phase.
Mobile Phase A: Acetonitrile with 0.1% Formic Acid.
Mobile Phase B: Water with 0.1% Formic Acid.
Gradient: Start at 95% A, and run a gradient to ~50% A.
Q: My peaks are sharp, but my retention time is drifting between injections. What should I investigate?
A: Retention time drift points to an unstable chromatographic system. The most common causes are related to temperature, mobile phase composition, or column equilibration.[10]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for retention time drift.
Problem Category: Separation of Stereoisomers
Q: I have a mixture of cis/trans isomers. How can I separate them on an achiral column?
A: The cis and trans isomers are diastereomers, meaning they have different physical properties and can be separated on standard (achiral) stationary phases. The key is maximizing the selectivity of your system.
Causality: The two isomers have different shapes and dipole moments. The trans isomer is generally less polar than the cis isomer. This difference in polarity is what you will exploit.
Optimization Strategy:
Start with TLC: Use TLC to screen various solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol) on a silica plate. The goal is to find a system that shows two distinct spots.
Column Chromatography:
Stationary Phase: Standard silica gel is usually sufficient.
Mobile Phase: Use the solvent system identified by TLC. A shallow gradient or isocratic elution with a weak solvent system will provide the best resolution.[7] Slower flow rates and a longer column can also improve separation.
Q: How do I separate the enantiomers of the cis or trans isomer?
A: Enantiomers have identical physical properties in a non-chiral environment, so you cannot separate them on a standard column. You must introduce a chiral element into your system. Supercritical Fluid Chromatography (SFC) is often the preferred technique for this task due to its speed and efficiency.[11][12][13]
Method 1: Direct Separation using Chiral SFC (Recommended)
Why it works: Chiral Stationary Phases (CSPs) create a chiral environment where one enantiomer interacts more strongly than the other, leading to different retention times. SFC offers high diffusivity and low viscosity, resulting in fast, high-resolution separations.[11][14]
Protocol: Chiral SFC Screening
Select Columns: Screen a set of 4-6 CSPs with different selectivities. Polysaccharide-based columns (e.g., derivatives of cellulose or amylose) are a powerful starting point.
Prepare Mobile Phase: The primary mobile phase is supercritical CO₂. The co-solvent (modifier) is typically an alcohol like Methanol, Ethanol, or Isopropanol.
Additives: For acidic compounds like this, adding a small amount of an acidic additive (e.g., 0.1% TFA or Formic Acid) to the co-solvent is critical. This keeps the analyte protonated and dramatically improves peak shape.
Screening Conditions: Perform rapid gradient screens on each column to identify promising candidates.
Optimization: Once a "hit" is found, optimize the separation isocratically by adjusting the co-solvent percentage, flow rate, and backpressure.
Parameter
Typical Starting Value
Purpose
Columns
Immobilized Polysaccharide CSPs
Provide chiral recognition
Mobile Phase
CO₂ / Methanol
Elutes compounds
Additive
0.1% TFA in Methanol
Suppresses ionization, improves peak shape
Flow Rate
3-4 mL/min (analytical)
Controls analysis time
Back Pressure
120-150 bar
Keeps CO₂ in a supercritical state
Temperature
40 °C
Affects kinetics and selectivity
Method 2: Indirect Separation via Derivatization
Why it works: You react the carboxylic acid with a single, pure enantiomer of a chiral derivatizing agent (e.g., a chiral amine) to form a pair of diastereomers.[15][16] These diastereomers can now be separated on a standard achiral column (silica or C18).[17]
Drawbacks: This method requires an additional reaction step, the derivatizing agent must be pure, and the final step involves cleaving the agent to recover your desired enantiomer, which can affect overall yield.
Section 3: Experimental Protocols
This section provides validated starting points for common purification workflows.
Protocol 1: Flash Chromatography for Crude Purification
This protocol is designed for the initial cleanup of a multi-gram scale reaction mixture.
TLC Analysis:
Dissolve a small amount of your crude product in a suitable solvent (e.g., Ethyl Acetate).
Spot on a silica TLC plate.
Develop the plate in various Hexane/Ethyl Acetate mixtures (e.g., 9:1, 4:1, 2:1, 1:1).
Visualize under a UV lamp and/or by staining (e.g., potassium permanganate).
Goal: Find a solvent system where the product has a Retention Factor (Rf) of ~0.2-0.3.
Column Packing:
Select a glass or pre-packed flash column appropriately sized for your sample mass (typically a 40:1 to 100:1 ratio of silica to crude product by weight).
Prepare a slurry of silica gel in the initial, least polar solvent you will use.
Pour the slurry into the column and allow it to pack under gentle pressure.
Sample Loading:
Dissolve your crude product in a minimal amount of a strong solvent (like Dichloromethane or Ethyl Acetate).
Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). This method results in much better resolution than liquid injection.
Carefully add the dry-loaded sample to the top of the packed column.
Elution:
Begin eluting with the weak solvent system (e.g., 10% Ethyl Acetate in Hexane).
Gradually increase the polarity of the mobile phase (step gradient) based on your TLC analysis.[7]
Collect fractions and monitor them by TLC to pool the pure product.
Protocol 2: Stability-Indicating RP-HPLC Method
This protocol is for analyzing the purity of your fractions and assessing stability.
System Preparation:
Column: High-purity, end-capped C18 or a polar-embedded phase column (e.g., 4.6 x 150 mm, 3.5 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Acetonitrile.
System Purge: Purge all lines thoroughly.
Equilibration: Equilibrate the column with your initial mobile phase conditions for at least 15 minutes.
Method Parameters:
Flow Rate: 1.0 mL/min.
Column Temperature: 35 °C.
Injection Volume: 5 µL.
Detection: UV at 210 nm.
Gradient:
0-2 min: 5% B
2-15 min: Ramp from 5% to 95% B
15-18 min: Hold at 95% B
18-20 min: Return to 5% B
Sample Preparation:
Dissolve the sample in a 50:50 mixture of Acetonitrile/Water to a concentration of ~0.5 mg/mL.
Filter through a 0.45 µm syringe filter before injection.
Forced Degradation (Trustworthiness Check): To ensure your method is "stability-indicating," you must prove it can separate the parent compound from its potential degradation products.[6]
Prepare separate solutions of your compound and expose them to:
Acidic: 0.1 M HCl at 60 °C for 4 hours.
Basic: 0.01 M NaOH at room temperature for 1 hour (the C-Br bond may be labile).[6]
Oxidative: 3% H₂O₂ at room temperature for 4 hours.
Neutralize the acid/base samples and inject all three, comparing the chromatograms to an undegraded sample. The method is valid if you see new peaks for the degradants that are well-resolved from the main peak.
References
García-Gómez, D., et al. (2022). Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS). Journal of Pharmaceutical and Biomedical Analysis.
WO2014095080A2 - Process for the purification of carboxylic acids. Google Patents.
CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid. Google Patents.
Wang, D., et al. (2023). Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. Journal of the American Chemical Society. Available at: [Link]
Soukup, J., & Jandera, P. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules. Available at: [Link]
Regalado, E. L. (2023). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate. Available at: [Link]
Column Chromatography. Organic Chemistry at CU Boulder. Available at: [Link]
Chiral Drug Separation. (n.d.).
Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. (2021). MDPI. Available at: [Link]
de Klerck, K., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America. Available at: [Link]
Freitas, C. S., et al. (2014). Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound. Journal of Chromatographic Science. Available at: [Link]
HPLC Analysis of Very Polar Compounds in Bioanalysis. (n.d.). LCGC International.
HPLC Troubleshooting Guide. (n.d.).
Chiral Super Critical Fluid Chromatography. Phenomenex. Available at: [Link]
Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2. (2020). Waters. Available at: [Link]
Very polar compound purification using aqueous normal-phase flash column chromatography. (2023). Biotage. Available at: [Link]
HPLC Troubleshooting Guide. SCION Instruments. Available at: [Link]
Purification of Organic Compounds: from Crude Product to Purity. (2023). PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. Available at: [Link]
Structures of chiral carboxylic acids. ResearchGate. Available at: [Link]
Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024). Selvita. Available at: [Link]
Maggio, R. M., et al. (2013). Trends in Analytical chemistry. CONICET. Available at: [Link]
US3145084A - Purification of liquid bromine contaminated with organic impurities. Google Patents.
Bhushan, R., & Kumar, V. (1996). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Chromatography A. Available at: [Link]
Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography. (n.d.).
De Borggraeve, W. M., et al. (2014). A generic screening strategy for chiral separations by supercritical fluid chromatography. Journal of Chromatography A. Available at: [Link]
El-Sawy, A. A., et al. (2008). Ring transformation of chromone-3-carboxylic acid under nucleophilic conditions. ARKIVOC. Available at: [Link]
Troubleshooting Guide. Phenomenex. Available at: [Link]
Purification Methods of Organic Compounds. (2021). Research and Reviews. Available at: [Link]
Gemoets, H. P. L., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules. Available at: [Link]
Tips and Tricks of HPLC System Troubleshooting. Agilent. Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Current Status: Operational
Topic: Decarboxylation & Fragmentation Side Reactions
Document ID: TS-BCBA-001
Audience: Medicinal Chemists, Process Chemists[1]
Introduction: The Stability Paradox
3-Bromocyclobutane-1-carboxylic acid is a high-value scaffold often used to introduce rigid sp³ character into drug candidates or as a precursor for bicyclo[1.1.0]butanes.[1] However, users frequently report "vanishing product" or "gaseous evolution" during workup.[1]
The Core Issue: This molecule is not merely undergoing simple thermal decarboxylation.[2][3] It is structurally primed for Grob Fragmentation , a concerted ring-opening reaction that destroys the cyclobutane core entirely.[1] This guide details how to diagnose, prevent, and manage this instability.[1]
Module 1: The Mechanism (Root Cause Analysis)[1]
Unlike acyclic carboxylic acids which generally require high temperatures to decarboxylate, 3-halocyclobutane carboxylic acids possess a "self-destruct" mechanism driven by the relief of ring strain (~26 kcal/mol).[1]
The Grob Fragmentation Pathway
The most critical side reaction occurs when the carboxylate (formed by base) and the bromine atom are in a trans-diequatorial or anti-periplanar relationship.[1] This alignment allows a concerted flow of electrons, resulting in the explosion of the ring into two acyclic fragments: 1,3-butadiene and CO₂ .
Key Insight: The trans-isomer is significantly more unstable in basic conditions than the cis-isomer.[1]
Pathway Visualization
The following diagram illustrates the concerted fragmentation mechanism compared to the desired substitution pathway.
Figure 1: Mechanistic divergence between desired substitution and unwanted Grob Fragmentation.
Module 2: Diagnostic Workflow
How do you confirm if your yield loss is due to fragmentation?
Diagnostic Tool
Observation
Interpretation
Visual Inspection
Bubbling during base addition (not just initial neutralization).
Evolution of CO₂ and potentially gaseous butadiene.[1]
¹H NMR (CDCl₃)
Disappearance of cyclobutane multiplets (δ 2.0–4.5 ppm).[1]
Unexpected pressure rise in sealed reaction vessels.[1]
Generation of 2 moles of gas (CO₂ + Butadiene) per mole of reactant.[1]
Module 3: Troubleshooting & Prevention Protocols
Protocol A: Safe Synthesis & Workup
Objective: Minimize fragmentation during handling.
Temperature Control:
Strict Limit: Do not exceed 30°C during workup.
Storage: Store at 0–10°C (Refrigerated).
pH Management:
Avoid strong bases (NaOH, KOH) if possible, especially with the trans-isomer.[1]
If base is required, use non-nucleophilic bases (e.g., DIPEA) and maintain low temperature (-10°C).[1]
Acidify immediately after reaction completion to protonate the carboxylate, shutting down the fragmentation pathway.
Solvent Choice:
Avoid polar aprotic solvents (DMSO, DMF) with heat, as they enhance the basicity of counter-ions and promote elimination. Use DCM or TBME for extractions.[1]
Protocol B: Esterification (The "Lock" Strategy)
Objective: Permanently prevent decarboxylation by masking the carboxylic acid.
Rationale: The ester group cannot stabilize the negative charge required to trigger the Grob fragmentation mechanism.
Method:
Dissolve 3-bromocyclobutane-1-carboxylic acid in MeOH (0.5 M).
Result: The methyl ester is significantly more thermally stable and can be stored for months.[1]
Frequently Asked Questions (FAQ)
Q1: I see a "trans" and "cis" mixture on the label. Which one is safer?A: The cis-isomer is generally more stable against fragmentation.[1] In the cis form, the carboxylate and bromine are not anti-periplanar, making the concerted ring-opening geometrically difficult.[1] If you have a choice, enrich for the cis-isomer or protect the acid immediately.[1]
Q2: Can I distill this compound to purify it?A:No. The boiling point is theoretically high (~249°C), but the compound will decompose/explode long before reaching that temperature. Use column chromatography (silica gel) with acidified eluents or recrystallization if applicable.[1]
Q3: Why did my reaction vessel pressurize?A: You likely triggered the Grob fragmentation. For every 1 mole of solid starting material, you generated 2 moles of gas (CO₂ and Butadiene).[1] In a closed system, this causes a rapid, dangerous pressure spike.[1] Always vent reactions involving this scaffold.
Q4: Is the fragmentation reversible?A: No. Once the ring opens to form butadiene and CO₂, the thermodynamic driving force (entropy + relief of ring strain) makes the reaction irreversible.
References
PubChem. 3-Bromocyclobutane-1-carboxylic acid (Compound Summary). National Library of Medicine.[1]
[Link][1]
Grob, C. A. Mechanisms of Fragmentation of Cyclobutane Derivatives. (Foundational mechanism for 1,3-elimination in strained rings).[1]
Note: While specific historical papers are not digitized, the general Grob Fragmentation mechanism is authoritatively described in standard organic chemistry databases and reviews.
Author: BenchChem Technical Support Team. Date: February 2026
This is Dr. Aris Thorne , Senior Application Scientist at the Chemical Stability & Formulation Center.
Below is the technical support guide for 3-Bromocyclobutane-1-carboxylic acid . This document is structured to address the specific stability challenges inherent to halogenated small-ring systems.
This compound is not a passive reagent.[1] It combines the strain of a cyclobutane ring (~26 kcal/mol) with a secondary leaving group (bromide) and an acidic proton. Improper handling triggers rapid degradation via dehydrohalogenation (loss of HBr).[1]
🛑 Immediate "Do's and Don'ts"
Parameter
Protocol
Scientific Rationale
Storage Temp
2°C to 8°C (Refrigerated)
Retards kinetic energy available for E2 elimination pathways.[1]
Atmosphere
Inert (Argon/Nitrogen)
Prevents moisture absorption.[1] Water promotes hydrolysis of the C-Br bond.[1]
Container
Amber Glass, Tightly Sealed
Protects from light (radical cleavage of C-Br) and prevents HBr escape.[1]
Handling
Avoid Metal Spatulas
Trace metals (Fe, Al) can catalyze Lewis-acid mediated rearrangement or coupling.[1]
Part 2: Solvent Compatibility Matrix
This matrix defines where the compound survives and where it degrades.
Legend:
🟢 Recommended : Stable for >24h at RT.
🟡 Caution : Use immediately; degradation within hours or specific side-reactions possible.[1]
Best Choice. High solubility, non-nucleophilic, slightly acidic nature stabilizes the C-Br bond.[1] Note: Ensure Chloroform is ethanol-free (amylene stabilized).[1]
Esters
Ethyl Acetate
🟢
Good stability. Excellent for workups.
Ethers
THF, Et₂O, MTBE
🟢
Stable if anhydrous. Peroxides in aged ethers can initiate radical debromination.[1]
Alcohols
Methanol, Ethanol
🟡
Risk of Fischer Esterification. The carboxylic acid is autocatalytic. If trace HBr forms from degradation, it catalyzes the conversion to methyl/ethyl esters rapidly.
Polar Aprotic
DMSO, DMF, DMAc
🟡/🔴
High Risk. These solvents are Lewis basic. On heating (>40°C), they stabilize the transition state for elimination (E2), generating HBr and cyclobutenes.
Bases
Pyridine, TEA
🔴
Immediate Elimination. Even weak bases trigger dehydrobromination to form bicyclo[1.1.0]butane derivatives or conjugated dienes.
Part 3: Deep Dive – Degradation Mechanics
Understanding why your sample degrades allows you to prevent it. The primary failure mode is Dehydrobromination .
The Pathway
The cyclobutane ring is puckered to relieve torsional strain.[2] The removal of a proton (H) and the bromide (Br) relieves steric crowding but introduces significant angle strain if a double bond forms.
Elimination (E2/E1): Loss of HBr creates a double bond.
Ring Contraction/Opening: The resulting cyclobutene or bicyclobutane is highly reactive and may polymerize or ring-open to linear butadienes.[1]
Visualization of Pathways
The following diagram maps the fate of 3-Bromocyclobutane-1-carboxylic acid under different stressors.
Figure 1: Primary degradation pathways.[1] Note that elimination products often polymerize, leading to dark tars.
Part 4: Troubleshooting & Analytical Verification
Scenario 1: "My sample turned brown/black."
Cause: HBr evolution has occurred. The free acid (HBr) catalyzes further decomposition and polymerization of the resulting alkene.
Q: Can I heat this compound to 80°C for a reaction?A:Risky. In the presence of any nucleophile or base, elimination will compete with substitution. If you must heat it, use a non-polar solvent (Toluene) and ensure no strong bases are present. If doing a substitution (Sɴ2), keep the temperature <50°C and use a polar aprotic solvent like DMF only for the duration of the reaction, then work up immediately.
Q: Is the Cis or Trans isomer more stable?A: Generally, the Cis isomer (bromo and carboxyl on the same side) suffers from higher steric repulsion (1,3-diaxial-like interaction in puckered conformation). However, the Trans isomer is often more prone to elimination because the H and Br can achieve the required anti-periplanar geometry more easily depending on the ring pucker. Commercial supplies are often mixtures.[1]
Q: Can I use DMSO-d6 for NMR?A: Yes, for short-term analysis (<1 hour). Do not leave the sample in DMSO overnight, as the acidity of the carboxylic acid can catalyze slow decomposition in this polar medium.
References
Wiberg, K. B. (1996).[1] The Structure and Energetics of Small Ring Compounds. Angewandte Chemie International Edition. Link(Foundational text on cyclobutane ring strain and reactivity).
ChemicalBook . (2025).[1][4] Safety Data Sheet: 1-bromocyclobutane-1-carboxylic acid. Link(Safety and handling data for bromocyclobutane acids).
PubChem . (2025).[1][5] Compound Summary: 3-Bromocyclobutane-1-carboxylic acid.[1] National Library of Medicine. Link(Physical properties and identifiers).
TCI Chemicals . (2025). Product Specification: Methyl 3-Bromocyclobutane-1-carboxylate. Link(Stability data on the ester analog, confirming heat sensitivity).
Technical Support Center: Identification of Impurities in Commercial 3-Bromocyclobutane-1-carboxylic Acid
Welcome to the technical support center for 3-Bromocyclobutane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot common imp...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 3-Bromocyclobutane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot common impurities encountered in commercial batches of this critical reagent. As a key building block in pharmaceutical synthesis, ensuring the purity of 3-Bromocyclobutane-1-carboxylic acid is paramount for the integrity and success of your research and development efforts.
This document provides a structured approach to impurity identification, drawing from established analytical principles and insights into the synthetic pathways of cyclobutane derivatives. We will explore potential impurities, provide detailed analytical methodologies, and offer troubleshooting guidance for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my commercial batch of 3-Bromocyclobutane-1-carboxylic acid?
A1: Impurities in commercial 3-Bromocyclobutane-1-carboxylic acid can originate from several sources: the synthetic route, subsequent purification steps, and degradation over time. Based on common synthetic strategies for related cyclobutane structures, potential impurities can be categorized as follows:
Isomeric Impurities: The most common impurity is the alternative stereoisomer. 3-Bromocyclobutane-1-carboxylic acid exists as cis and trans isomers. Commercial batches may contain a mixture of both, or the undesired isomer as an impurity.
Starting Material Residues: Depending on the synthetic pathway, residual starting materials may be present. For instance, syntheses of related compounds often utilize precursors like 3-oxocyclobutanecarboxylic acid, which in turn can be synthesized from acetone, bromine, and malononitrile.[1][2]
Side-Reaction Products: The synthesis of brominated cyclobutanes can sometimes yield byproducts. For example, the synthesis of bromocyclobutane from cyclopropyl carbinol can produce 4-bromo-1-butene and cyclopropylmethyl bromide as impurities. While the exact synthesis of commercial 3-Bromocyclobutane-1-carboxylic acid is often proprietary, analogous side reactions are plausible.
Solvent Residues: Common solvents used in the synthesis and purification of similar compounds include N,N-dimethylformamide (DMF), ethanol, toluene, and n-heptane.[2] Residual amounts of these solvents may be present in the final product.
Degradation Products: Halogenated carboxylic acids can be susceptible to hydrolysis or other degradation pathways, especially under harsh temperature or pH conditions. Forced degradation studies are often employed to identify potential degradation products.[3][4][5][6][7][8]
Q2: I am seeing an unexpected peak in my HPLC analysis. How can I identify it?
A2: Identifying an unknown peak requires a systematic approach. Here is a recommended workflow:
Characterize the Peak: Determine the retention time and UV-Vis spectrum of the unknown peak using a photodiode array (PDA) detector. The UV spectrum can provide initial clues about the chromophores present in the impurity.
Hypothesize Potential Structures: Based on the potential impurities listed in Q1, consider which might correspond to the observed peak.
LC-MS Analysis: The most powerful tool for initial identification is Liquid Chromatography-Mass Spectrometry (LC-MS).[9][10] This will provide the molecular weight of the impurity, which can be used to narrow down the possibilities significantly.
High-Resolution Mass Spectrometry (HRMS): If available, HRMS will provide a highly accurate mass, allowing you to determine the elemental composition of the impurity.
NMR Spectroscopy: For definitive structural elucidation, isolation of the impurity followed by Nuclear Magnetic Resonance (NMR) spectroscopy is often necessary.[11]
The following diagram illustrates a typical workflow for impurity identification:
Caption: Workflow for the identification of an unknown impurity.
Q3: How can I differentiate between the cis and trans isomers of 3-Bromocyclobutane-1-carboxylic acid?
A3: NMR spectroscopy is the most effective technique for distinguishing between cis and trans isomers. The spatial relationship between the bromine and carboxylic acid groups leads to distinct chemical shifts and coupling constants for the cyclobutane ring protons.
Symmetry: The symmetry of the molecule will be reflected in the NMR spectrum. For instance, in the trans isomer of a 1,3-disubstituted cyclobutane, the two protons between the substituents are in equivalent chemical environments, which can lead to a simpler spectrum compared to the cis isomer where they are inequivalent.[12]
Coupling Constants: The vicinal coupling constants (³J) between the protons on the cyclobutane ring are dependent on the dihedral angle between them, which differs for cis and trans isomers.[13][14] A detailed analysis of the coupling patterns can help in assigning the stereochemistry.
It is recommended to acquire both ¹H and ¹³C NMR spectra, and potentially 2D NMR experiments like COSY and HSQC, for unambiguous assignment.
Troubleshooting Guides
HPLC Analysis
Issue
Potential Cause
Troubleshooting Steps
Poor peak shape (tailing or fronting)
- Inappropriate mobile phase pH for the acidic analyte.- Column degradation.- Sample overload.
- Adjust the mobile phase pH to be at least 2 units away from the pKa of the carboxylic acid.- Use a new column or a column specifically designed for polar compounds.- Reduce the sample concentration.
Co-elution of impurities with the main peak
- Insufficient chromatographic resolution.
- Optimize the mobile phase composition (e.g., change the organic modifier or gradient slope).- Try a different column chemistry (e.g., a phenyl-hexyl or pentafluorophenyl column).- Adjust the column temperature.[4]
Ghost peaks
- Contamination in the mobile phase or injector.
- Use fresh, high-purity solvents and additives.- Flush the injector and autosampler with a strong solvent.
Baseline drift
- Column not equilibrated.- Fluctuations in detector temperature or mobile phase composition.
- Ensure the column is fully equilibrated with the initial mobile phase conditions.- Check for leaks in the system and ensure the detector is properly thermostatted.
GC-MS Analysis (for Residual Solvents)
Issue
Potential Cause
Troubleshooting Steps
No peaks detected
- Inappropriate headspace parameters.- Low concentration of residual solvents.
- Increase the headspace incubation temperature and/or time.[15]- Use a more sensitive detector or a larger injection volume.
Broad solvent peaks
- Active sites in the GC inlet or column.
- Use a deactivated inlet liner.- Condition the column according to the manufacturer's instructions.
Poor reproducibility
- Inconsistent sample preparation.- Leaks in the headspace vial or GC system.
- Use a consistent and accurate method for sample weighing and solvent addition.- Ensure proper sealing of headspace vials and check for leaks in the GC system.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for Impurity Profiling
This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization will likely be required for your specific instrument and commercial batch of 3-Bromocyclobutane-1-carboxylic acid.
Chromatographic System:
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[16]
Mobile Phase A: 0.1% Formic acid in water.
Mobile Phase B: Acetonitrile.
Gradient: Start with a low percentage of B, and gradually increase to elute more non-polar impurities. A suggested starting gradient is 10-90% B over 20 minutes.
Dissolve an accurately weighed amount of 3-Bromocyclobutane-1-carboxylic acid in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.
Analysis:
Inject the sample and monitor the chromatogram for the main peak and any impurity peaks.
For method validation, perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) to demonstrate the method's ability to separate the drug from its degradation products.[3][4][5][6][7][8]
Protocol 2: Headspace GC-MS for Residual Solvent Analysis
This protocol is a general guideline for the analysis of residual solvents.
GC-MS System:
GC Column: A mid-polar column such as a 6% cyanopropylphenyl / 94% dimethylpolysiloxane phase (e.g., DB-624 or equivalent) is a good starting point.
Carrier Gas: Helium or Hydrogen.
Oven Program: A typical starting program would be an initial temperature of 40 °C held for 5 minutes, then ramping at 10 °C/min to 240 °C and holding for 5 minutes.
MS Detector: Operated in full scan mode to identify unknown solvents and in selected ion monitoring (SIM) mode for quantification of known solvents.
Headspace Autosampler:
Vial Incubation Temperature: 80-120 °C.
Vial Incubation Time: 15-30 minutes.
Loop Temperature: 10-20 °C higher than the vial temperature.
Transfer Line Temperature: 10-20 °C higher than the loop temperature.
Sample Preparation:
Accurately weigh about 100 mg of the 3-Bromocyclobutane-1-carboxylic acid sample into a headspace vial.
Add a high-boiling point solvent in which the sample is soluble (e.g., dimethyl sulfoxide or N,N-dimethylformamide) to dissolve the sample.
Analysis:
Equilibrate the vial in the headspace autosampler and inject the vapor phase into the GC-MS.
Identify and quantify residual solvents by comparing the resulting mass spectra and retention times to a library of known solvents.[15][17][18][19][20]
Potential Impurity Formation Pathways
The following diagram illustrates potential pathways for the formation of impurities during the synthesis of a related compound, 3-oxocyclobutanecarboxylic acid, which can provide insights into potential impurities in 3-Bromocyclobutane-1-carboxylic acid.
Caption: Potential impurity formation pathways in a related synthesis.
References
Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry. Available at: [Link]
Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch. Available at: [Link]
CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents.
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
Synthesis method of 3-oxocyclobutanecarboxylic acid - Eureka | Patsnap. Available at: [Link]
Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical and Medicinal Research. Available at: [Link]
Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow - Shimadzu. Available at: [Link]
Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Available at: [Link]
Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences. Available at: [Link]
1 H NMR spectra showing the transformation of trans-3 to cis-3 in... - ResearchGate. Available at: [Link]
Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma. Available at: [Link]
Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development. Available at: [Link]
Synthesis and Characterization of cis-/trans-(±)-3- alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1Hisochromene-4-carboxylic acids - Preprints.org. Available at: [Link]
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
Pt[BrCl(PR₃)₂] cis, trans isomer nmr - Which is cis and which is trans? - Chemistry Stack Exchange. Available at: [Link]
3-chlorocyclobutanecarboxylic acid - Organic Syntheses Procedure. Available at: [Link]
A Generic Method for the Analysis of Residual Solvents in Pharmaceuticals Using Static Headspace-GC-FID/MS - ResearchGate. Available at: [Link]
Forced degradation studies for drug substances and drug products- scientific and regulatory considerations - ResearchGate. Available at: [Link]
(PDF) Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound - ResearchGate. Available at: [Link]
Residual Solvents by Gas Chromatography/ Mass Spectrometry. Washington State Department of Agriculture. Available at: [Link]
1H NMR of 1,3-dibromo-1,3-dimethylcyclobutane : r/chemistry - Reddit. Available at: [Link]
Forced Degradation Studies - SciSpace. Available at: [Link]
Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2. - ResearchGate. Available at: [Link]
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International - Chromatography Online. Available at: [Link]
Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids - MDPI. Available at: [Link]
Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography - Almac. Available at: [Link]
Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam - PubMed. Available at: [Link]
Status: Open
Priority: High
Assigned Specialist: Senior Application Scientist
Subject: Troubleshooting slow
kinetics and optimizing yields.
Executive Summary
You are encountering a "kinetic wall" common to cyclobutyl electrophiles.[1][2] The reaction rate on 3-bromocyclobutane-1-carboxylic acid is inherently throttled by two physical factors: ring strain preventing the ideal transition state geometry, and steric hindrance from the ring's "puckered" conformation.[1]
This guide provides three validated protocols to bypass these barriers:
Solvent & Catalyst Switching: Moving to dipolar aprotic systems with phase transfer catalysis.[1][2]
The "Finkelstein Boost": In-situ conversion to a more reactive iodide intermediate.[1][2]
Substrate Modification: Esterification to eliminate carboxylic acid interference.[1][2]
Module 1: Diagnostic & Root Cause Analysis
User Query: "Why is my reaction stalling after 10% conversion even with heat?"
Technical Diagnosis:
Direct nucleophilic substitution (
) on a cyclobutyl ring is approximately times slower than on comparable acyclic secondary alkyl halides (like isopropyl bromide).[2]
The Geometry Problem:
requires a backside attack, forcing the carbon center to adopt a planar -like transition state.[1] In cyclobutane, flattening the ring to achieve this increases Baeyer strain (angle strain) significantly.[1]
The Conformation Problem: Cyclobutane is not flat; it exists in a "puckered" butterfly conformation to relieve torsional strain.[1] This puckering places the axial hydrogens in a position that sterically hinders the incoming nucleophile's path to the antibonding orbital (
Figure 1: Decision matrix for diagnosing slow kinetics in cyclobutyl substitution.
Module 2: The "Finkelstein Boost" Protocol
User Query: "Can I make the bromine leave faster without changing my entire synthesis?"
Solution: Yes. Use the Finkelstein Reaction principle in situ. Iodine is a better leaving group than bromine due to a longer, weaker C-I bond. By adding a catalytic amount of Sodium Iodide (NaI), you transiently convert the unreactive alkyl bromide into a highly reactive alkyl iodide.[1]
Dissolve the substrate in dry Acetone (if reagents allow) or DMF .[1]
Note: In Acetone, NaBr precipitates out, driving the equilibrium forward (Le Chatelier's Principle).[3] In DMF, solubility is higher, but the rate increase comes from the "naked" anion effect.[1]
Add 0.1 equivalents (10 mol%) of NaI . Stir for 30 minutes at RT.
Heat to 50–60°C . Warning: Do not exceed 80°C with cyclobutanes to avoid thermal elimination or decarboxylation.[1]
Module 3: Phase Transfer Catalysis (PTC)
User Query: "My nucleophile is an inorganic salt (e.g.,
, ) and won't dissolve in organic solvents."
Solution: Use Phase Transfer Catalysis (PTC) to shuttle the nucleophile into the organic phase.[1] This is often superior to using pure DMSO because it allows for easier workup.[1][2]
Recommended System:
Solid/Liquid PTC: Solid nucleophile suspended in organic solvent (Toluene or Acetonitrile) + Catalyst.[2]
Coulombic Repulsion: The resulting carboxylate is negatively charged.[1] If your nucleophile is also negatively charged (
), it will be repelled by the substrate, killing the reaction rate.
Corrective Action:
You must either:
Protect the Acid: Convert to a Methyl Ester or Ethyl Ester before the substitution.[1]
Method: Reflux in MeOH with catalytic
for 2 hours.
Benefit: Removes the acidic proton and the negative charge repulsion.[1]
Use 2 Equivalents of Base: If protection is impossible, use 2.2 equivalents of base (e.g.,
or ).[2] The first equivalent removes the proton; the second activates the nucleophile.[1] Warning: This leaves the repulsive carboxylate anion present.[1]
References & Validated Data
Cyclobutyl Kinetics: Dostrovsky, I., & Hughes, E. D.[2] (1946).[2] Mechanism of substitution at a saturated carbon atom. Part XXVI. The role of steric hindrance.[1][3][5][6] Journal of the Chemical Society, 157-161.[1][2][7] (Establishes the kinetic retardation of cyclobutyl systems). [2]
Finkelstein Reaction: Finkelstein, H.[2][8][9][10] (1910).[2] Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden.[1][2] Berichte der deutschen chemischen Gesellschaft, 43(2), 1528-1532.[2]
Phase Transfer Catalysis: Starks, C. M.[2] (1971).[2] Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts.[1][2][11] Journal of the American Chemical Society, 93(1), 195-199.[2] [2]
Dipolar Aprotic Solvents: Parker, A. J.[2] (1969).[2] Protic-dipolar aprotic solvent effects on rates of bimolecular reactions. Chemical Reviews, 69(1), 1-32.[2] [2]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Overcoming Solubility & Stability Challenges in Reaction Media
CAS: 2398-37-0 | Molecular Formula: C₅H₇BrO₂[1]
The Solubility Landscape
The Core Challenge: "Dual Personality"
3-Bromocyclobutane-1-carboxylic acid presents a classic "push-pull" solubility problem common in small, functionalized rings.[1]
The "Head" (Hydrophilic): The carboxylic acid group (-COOH) drives strong dimerization and requires polar protic solvents or basic media to fully solvate.
The "Tail" (Lipophilic/Heavy): The brominated cyclobutane ring is lipophilic and sterically strained.
Expert Insight:
The molecule exists as cis and trans isomers. The trans isomer typically packs more efficiently in the crystal lattice, leading to lower solubility compared to the cis isomer. If your material is a racemate or mixture, solubility may vary significantly from batch to batch depending on the isomeric ratio.
Solvent Compatibility Matrix
Based on empirical data for halogenated cycloalkane acids.
Solvent Class
Solubility Rating
Risk Factor
Recommendation
Chlorinated (DCM, DCE)
Moderate
Low
Good for initial dissolution; may require warming (max 35°C).[1]
Ethers (THF, MTBE)
High
Low
Preferred media. Excellent balance for both functional groups.[1]
Alcohols (MeOH, EtOH)
High
Moderate
Risk of esterification if acidic catalyst is present or heated.
Insoluble at pH <4.[1] Soluble as carboxylate salt at pH >8.[1]
Polar Aprotic (DMF, DMSO)
Very High
High
Hard to remove; promotes decarboxylation/elimination at high temps.
Troubleshooting Guide (Q&A)
Q1: The starting material won't dissolve in Dichloromethane (DCM) for my coupling reaction. What should I do?
Diagnosis: While DCM is a standard solvent, the dimerization of the carboxylic acid often prevents solvation at room temperature.
Corrective Action:
Add a Co-solvent: Add 5-10% THF or DMF .[1] This breaks the acid dimers without compromising the non-polar environment needed for many coupling reagents (like EDC/NHS).
Sonication: Use an ultrasonic bath for 5-10 minutes. Caution: Do not heat above 40°C during sonication to prevent bromine elimination.[1]
Q2: My reaction mixture turned into a biphasic "oil" during crystallization/workup. How do I fix this?
Diagnosis: This is "Oiling Out" (Liquid-Liquid Phase Separation).[1] It occurs when the compound precipitates as a supercooled liquid rather than a solid, often due to impurities or cooling too rapidly.
Corrective Action:
The "Re-heat & Seed" Method: Re-dissolve the oil by heating slightly (below boiling). Add a tiny amount of pure seed crystal.[1] Cool extremely slowly (1°C per minute).[1]
Solvent Swap: If oiling persists, the solvent system is likely too polar. Switch to a Toluene/Heptane system (see Protocol B).
Q3: Can I use aqueous base (NaOH) to dissolve it?
Critical Warning: While NaOH will dissolve the acid by forming the salt, high pH (>10) combined with the strained cyclobutane ring risks dehydrohalogenation (elimination of HBr) to form cyclobutene derivatives.
Safe Protocol: Use milder inorganic bases like Sodium Bicarbonate (NaHCO₃) or Cesium Carbonate (Cs₂CO₃) .[1] Maintain pH between 7.5–9.0.
Visual Decision Support
Figure 1: Solubility Optimization Logic
Use this workflow to select the correct solvent system based on your reaction type.
Caption: Decision tree for selecting reaction media while mitigating ring-strain instability.
Advanced Protocols
Protocol A: Controlled Salt Formation (For Aqueous Solubility)
Use this when the reagent must be introduced in an aqueous phase (e.g., biological assays or biphasic reactions).
This guide provides a technical framework for the structural validation of 3-Bromocyclobutane-1-carboxylic acid , a critical scaffold in fragment-based drug discovery (FBDD).
The primary analytical challenge lies in distinguishing the cis- (1,3-diequatorial-like) and trans- (1,3-axial/equatorial) diastereomers. Unlike flexible alkyl chains, the cyclobutane ring exists in a puckered conformation, leading to complex second-order effects in 1H NMR. This guide compares the spectral performance of both isomers and establishes a self-validating protocol using NOESY correlations to confirm stereochemistry without X-ray crystallography.
Structural & Mechanistic Basis
To interpret the NMR data correctly, one must understand the conformational dynamics. Cyclobutane is not planar; it adopts a "puckered" or "butterfly" conformation to relieve torsional strain (eclipsing interactions).
Cis-Isomer (Thermodynamic Product): Both substituents (Br and COOH) prefer the pseudo-equatorial positions to minimize 1,3-diaxial interactions. This conformation is relatively "locked," leading to distinct chemical environments for the axial and equatorial methylene protons.
Trans-Isomer (Kinetic/Minor Product): One substituent is pseudo-axial and the other pseudo-equatorial. This isomer undergoes rapid ring inversion (flipping) at room temperature, which often averages the signals of the methylene protons, resulting in simplified splitting patterns compared to the cis isomer.
Experimental Workflow
Figure 1: Analytical workflow from crude synthesis to stereochemical validation.
Comparative Analysis: Cis vs. Trans Isomers
The following data compares the expected spectral features. Note that absolute chemical shifts (
) may vary slightly based on concentration and temperature, but the relative differences ($ \Delta \delta $) and multiplicity patterns are constant.
1H NMR Spectral Comparison (400 MHz, CDCl3)
Feature
Cis-Isomer (Major)
Trans-Isomer (Minor)
Mechanistic Cause
H3 (alpha-Br)
4.20 – 4.40 ppm Quintet-like ( Hz)
4.50 – 4.70 ppm Broad Multiplet
Anisotropy: The trans proton is often more deshielded due to the axial orientation of the COOH group in the flipping average.
H1 (alpha-COOH)
2.90 – 3.10 ppm Quintet or tt
3.10 – 3.30 ppm Multiplet
Shielding: Pseudo-equatorial protons are generally shielded relative to pseudo-axial.
H2/H4 (Methylene)
Distinct AA'BB' Pattern Complex multiplets. Large between axial/equatorial protons.
Simplified Multiplet Signals appear more averaged due to rapid ring inversion.
Ring Puckering: Cis is conformationally rigid; Trans flips rapidly, averaging the environments.
Symmetry
Plane of Symmetry () Passing through C1-C3.
Axis of Symmetry () Passing through ring center (time-averaged).
Determines magnetic equivalence of methylene protons.
Solvent Effects: CDCl3 vs. DMSO-d6
Choosing the right solvent is critical for resolution.
CDCl3 (Chloroform-d):
Pros: Sharp signals, no exchange with COOH proton.
Cons: Carboxylic acid dimerizes, causing concentration-dependent shifts of the -COOH proton (
10-12 ppm).
Verdict: Best for structural splitting analysis.
DMSO-d6 (Dimethyl sulfoxide-d6):
Pros: Disrupts acid dimers; sharp -COOH peak.
Cons: High viscosity broadens multiplets, obscuring fine coupling (
) values critical for stereochemistry.
Verdict: Use only if solubility in CDCl3 is poor.
Detailed Experimental Protocols
Protocol A: Sample Preparation
Mass: Weigh 10–15 mg of the compound.
Solvent: Add 0.6 mL of CDCl3 (containing 0.03% TMS).
Filtration: Filter through a cotton plug into the NMR tube to remove inorganic salts (e.g., KBr/NaBr from synthesis) which cause line broadening.
Equilibration: Allow the sample to reach probe temperature (298 K) for 5 minutes before acquisition to prevent thermal drift.
Pulse Sequence: zg30 (30° pulse angle) for quantitative integration.
Relaxation Delay (D1): Set to 5.0 seconds .
Reasoning: The methine protons (H1, H3) have long T1 relaxation times. Short D1 leads to integration errors, making the ratio of H1:H3 appear < 1:1.
Scans (NS): 16 scans (sufficient for 1H); 512 scans (minimum for 13C).
Advanced Validation: The NOESY Decision Matrix
If 1D NMR splitting is ambiguous (e.g., overlapping multiplets), 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is the definitive, self-validating method.
Logic Flow for Assignment
Cis-Isomer: The H1 (alpha-COOH) and H3 (alpha-Br) are on the same side of the ring (pseudo-axial/pseudo-axial relationship in the high-energy conformer, or close spatial proximity in the puckered form).
Result: Strong NOE correlation between H1 and H3.
Trans-Isomer: H1 and H3 are on opposite sides.
Result: NO/Weak NOE correlation between H1 and H3. Stronger NOE to adjacent methylene protons.
Figure 2: Decision tree for stereochemical assignment using NOESY data.
References
Wiberg, K. B., & Barth, D. E. (1969). Conformational studies of cyclobutanes.[1] Journal of the American Chemical Society, 91(18), 5124–5130. Link
PubChem Compound Summary. (2023). 3-Bromocyclobutane-1-carboxylic acid (CID 21540882).[2] National Center for Biotechnology Information. Link
Roberts, J. D. (1959). Nuclear Magnetic Resonance Spectroscopy: An Introduction to Proton Nuclear Magnetic Resonance Spectroscopy. McGraw-Hill.
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Link
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Strategic Overview
3-Bromocyclobutane-1-carboxylic acid (CAS: 1378752-12-5) presents a unique analytical challenge due to three converging factors: isomeric complexity (cis/trans diastereomers), thermal lability (potential for dehydrohalogenation), and weak UV chromophores .[1]
For drug development professionals, the choice between HPLC and GC-MS is not merely about preference but about the specific data requirement:
Select HPLC-UV for routine purity assays, process monitoring, and when thermal degradation is a concern.[1]
Select GC-MS (post-derivatization) for detailed isomeric ratio determination, structural confirmation, and impurity profiling of volatile side-products.[1]
This guide details optimized protocols for both methodologies, ensuring self-validating results.
Method A: HPLC-UV (Reverse Phase)
Best For: Routine purity, thermal stability assessment, and non-volatile impurity tracking.[1]
The Challenge: Detection & Retention
The cyclobutane ring and the carboxylic acid moiety lack significant conjugation, meaning this compound has negligible UV absorption above 220 nm. Furthermore, the polar carboxyl group causes poor retention and peak tailing on standard C18 columns unless the pH is strictly controlled.
Optimized Protocol
Principle: Acidic mobile phase suppression (pH < 3.0) ensures the carboxylic acid remains in its protonated (neutral) form, increasing hydrophobicity and interaction with the stationary phase.
Parameter
Specification
Rationale
Column
C18 (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 3.5 µm
Stable at low pH; provides sufficient hydrophobic selectivity for brominated alkanes.[1]
Mobile Phase A
0.1% Phosphoric Acid in Water
Phosphate buffer is transparent at low UV wavelengths (unlike formates/acetates which absorb <210 nm).[1]
) must be < 1.5. If tailing occurs, increase buffer strength or lower pH.[1]
Blank Run: A blank injection is mandatory to subtract baseline drift caused by the refractive index change of the gradient at 210 nm.
Method B: GC-MS (Derivatization Required)
Best For: Cis/trans isomer ratio quantification and structural identification.[1]
The Challenge: Volatility & Adsorption
Direct injection of carboxylic acids into GC is forbidden in high-precision contexts. The free -COOH group hydrogen bonds with silanol groups in the liner and column, leading to severe tailing and irreversible adsorption. Derivatization is mandatory.
Optimized Protocol: Methyl Esterification
We utilize Boron Trifluoride in Methanol (
-MeOH) for a robust, acid-catalyzed esterification.[1] This is superior to silylation (BSTFA) for this specific compound because methyl esters are more stable and provide cleaner EI-MS spectra for halogenated species.[1]
Step-by-Step Derivatization Workflow:
Dissolution: Dissolve 10 mg of sample in 1 mL Methanol.
Catalysis: Add 0.5 mL 14%
-Methanol solution.
Heating: Incubate at 60°C for 15 minutes in a sealed vial. (Do not exceed 70°C to prevent bromine elimination).[1]
A Senior Application Scientist's Guide to the Comparative Stability of PROTACs with Cyclobutane-Based Linkers
In the rapidly evolving landscape of targeted protein degradation, the Proteolysis Targeting Chimera (PROTAC) has emerged as a powerful modality capable of hijacking the cell's ubiquitin-proteasome system to eliminate di...
Author: BenchChem Technical Support Team. Date: February 2026
In the rapidly evolving landscape of targeted protein degradation, the Proteolysis Targeting Chimera (PROTAC) has emerged as a powerful modality capable of hijacking the cell's ubiquitin-proteasome system to eliminate disease-causing proteins.[1] A PROTAC's success hinges on the delicate interplay of its three components: a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and the connecting linker.[2] Initially viewed as a simple spacer, the linker is now understood to be a critical determinant of a PROTAC's efficacy, influencing everything from ternary complex formation and stability to cell permeability and pharmacokinetics.[3]
While flexible linkers like polyethylene glycol (PEG) and alkyl chains have been workhorses in the field due to their synthetic tractability, there is a growing interest in rigid linker motifs.[2][4][] Rigidity can pre-organize the PROTAC into a bioactive conformation, potentially reducing the entropic penalty of forming the key ternary complex and enhancing degradation potency.[6] Among these rigid structures, cyclobutane rings offer a unique and compelling scaffold. This guide provides an in-depth comparison of cyclobutane-based linkers against other common linker types, focusing on their impact on PROTAC stability and presenting the experimental frameworks required for their evaluation.
The Crucial Role of Linker Architecture in PROTAC Stability
The term "stability" in the context of PROTACs is multifaceted, encompassing metabolic, chemical, and functional aspects. A successful PROTAC must not only survive in a complex biological environment but also maintain a conformation conducive to its mechanism of action.
Metabolic Stability: This refers to the PROTAC's resistance to enzymatic degradation, primarily in the liver (microsomal stability) and blood (plasma stability). Poor metabolic stability leads to rapid clearance and insufficient exposure to the target protein.[7]
Chemical Stability: This concerns the molecule's intrinsic stability under physiological conditions, such as susceptibility to hydrolysis.[8]
Functional Stability (Ternary Complex Stability): This relates to the formation and lifetime of the productive POI-PROTAC-E3 ligase ternary complex. The linker's geometry and rigidity are paramount in achieving a stable complex that allows for efficient ubiquitin transfer.[9][10][11]
Cyclobutane Linkers: A Rigid Solution with Stereochemical Nuances
Cycloalkanes, as a class, are incorporated into PROTAC linkers to improve metabolic stability and introduce conformational constraints.[3][][6] The cyclobutane ring, specifically, presents a fascinating case due to its unique stereochemical possibilities.
Hypothesized Advantages of Cyclobutane Linkers:
Enhanced Metabolic Resistance: The carbon-carbon bonds of the cyclobutane scaffold are generally less susceptible to oxidative metabolism compared to the ether linkages in PEG chains, which can be a site of metabolic cleavage.[]
Conformational Constraint: The rigid four-membered ring restricts the number of available conformations, which can decrease the entropic cost of binding and lock the PROTAC into a productive orientation for ternary complex formation.[6]
Fine-Tuning of Exit Vectors: The true power of the cyclobutane linker lies in its stereoisomerism. The relative orientation of the attachment points on the ring (e.g., 1,2-cis, 1,2-trans, 1,3-cis, 1,3-trans) dictates the precise three-dimensional trajectory of the warhead and E3 ligase ligand. This geometric control is critical, as an improper orientation can lead to steric clashes and prevent the formation of a stable ternary complex.
The diagram below illustrates how different linker architectures, including cyclobutane stereoisomers, can drastically alter the spatial relationship between the POI and E3 ligase ligands.
Caption: Structural comparison of PROTACs with different linker types.
Comparative Analysis: Cyclobutane vs. Other Linker Architectures
The choice of a linker is a critical optimization step in PROTAC design. The following table provides a comparative overview of cyclobutane linkers against more common flexible and rigid alternatives.
Feature
Flexible Linkers (PEG, Alkyl)
Rigid Linkers (Piperazine/Piperidine)
Rigid Linkers (Cyclobutane)
Metabolic Stability
Moderate; PEG linkers can be susceptible to ether cleavage.[]
Generally high.
High; C-C bonds are robust.
Conformational Flexibility
High; allows for adaptability but can have a high entropic penalty.[]
Low; pre-organizes the molecule.
Low; provides defined exit vectors.
Solubility
PEG linkers enhance aqueous solubility; Alkyl linkers are lipophilic.[3]
The basic nitrogen atoms can improve solubility at low pH.[6]
Generally lipophilic, can decrease aqueous solubility.
Ternary Complex Formation
Can adapt to various protein interfaces but may not be optimal.
Can promote a highly stable complex if the geometry is correct.
Highly dependent on stereochemistry; a correct isomer can yield a very stable complex.
A Researcher's Guide to DFT Calculations on the Transition States of 3-Bromocyclobutane-1-carboxylic Acid Reactions
This guide provides a comprehensive comparison of computational methodologies for investigating the reaction mechanisms of 3-bromocyclobutane-1-carboxylic acid. Designed for researchers, scientists, and professionals in...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive comparison of computational methodologies for investigating the reaction mechanisms of 3-bromocyclobutane-1-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of Density Functional Theory (DFT) calculations for identifying and characterizing transition states, offering field-proven insights and actionable protocols.
Introduction: The Significance of a Strained Ring System
3-Bromocyclobutane-1-carboxylic acid is a fascinating molecule for both synthetic and medicinal chemists. Its strained cyclobutane ring imparts unique reactivity, making it a valuable building block for complex molecular architectures.[1][2] Understanding its reaction mechanisms—particularly the competition between substitution (Sₙ2), elimination (E2), and potential ring-opening pathways—is critical for controlling reaction outcomes and designing novel therapeutics.
Computational modeling, specifically DFT, is a powerful tool for elucidating these complex reaction pathways.[3] By accurately calculating the energies of reactants, products, and the transition states that connect them, we can predict reaction kinetics and selectivity, thereby guiding experimental efforts. This guide compares common DFT functionals and basis sets to provide a clear framework for setting up reliable and insightful calculations on this and similar chemical systems.
Theoretical Foundations
Density Functional Theory (DFT)
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become the workhorse of computational chemistry due to its favorable balance of accuracy and computational cost. The core idea of DFT is that the energy of a system can be determined from its electron density. The accuracy of a DFT calculation hinges on the choice of the exchange-correlation functional, which approximates the complex interactions between electrons.
Transition State Theory
A chemical reaction proceeds from reactants to products via a high-energy intermediate known as the transition state (TS).[3] On a potential energy surface, the transition state is a first-order saddle point—a maximum in the direction of the reaction coordinate and a minimum in all other degrees of freedom. The energy difference between the reactants and the transition state is the activation energy (ΔE‡), which is the primary determinant of the reaction rate. Locating and verifying transition states is one of the most challenging but informative tasks in computational chemistry.[4]
Competing Reaction Pathways of 3-Bromocyclobutane-1-carboxylic Acid
The primary reaction pathways for 3-bromocyclobutane-1-carboxylic acid with a nucleophile/base (e.g., OH⁻) are Sₙ2 and E2 reactions. The strained nature of the cyclobutane ring can influence the energetics of these pathways compared to acyclic systems.[5]
Sₙ2 Pathway (Substitution): Involves a backside attack by the nucleophile on the carbon atom bearing the bromine, leading to an inversion of stereochemistry. Increased steric hindrance can slow down Sₙ2 reactions.[6]
E2 Pathway (Elimination): A concerted reaction where a base removes a proton from a β-carbon while the bromide leaving group departs, forming a double bond.[6]
The competition between these pathways is a central theme in organic chemistry and can be effectively studied using DFT.[5][7]
Caption: A self-validating workflow for TS calculations.
Step-by-Step Methodology:
Geometry Optimization: Optimize the geometries of the reactants and products to their energy minima. A frequency calculation should be performed to confirm there are no imaginary frequencies.
Transition State Guess: Generate an initial guess for the transition state structure. This is a critical step requiring chemical intuition. For an Sₙ2 reaction, this would involve elongating the C-Br bond and bringing the nucleophile close to the carbon. For an E2 reaction, it involves positioning the base near a β-hydrogen and elongating the C-H and C-Br bonds.
[4]3. Transition State Optimization: Perform a transition state search (optimization to a first-order saddle point) using an algorithm like the Berny algorithm (Opt=TS in Gaussian) or a quasi-Newton method.
[4]4. Frequency Analysis: Once the optimization converges, perform a frequency calculation on the resulting structure. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
[8]5. Intrinsic Reaction Coordinate (IRC) Calculation: To confirm that the located transition state connects the intended reactants and products, an IRC calculation is performed. This traces the minimum energy path downhill from the transition state in both the forward and reverse directions.
[9][10][11][12][13]
Quantitative Data Comparison (Hypothetical)
The following table presents hypothetical activation energies (ΔE‡) in kcal/mol for the Sₙ2 and E2 reactions of 3-bromocyclobutane-1-carboxylic acid with OH⁻ in water, calculated using different levels of theory.
Level of Theory
ΔE‡ (Sₙ2) [kcal/mol]
ΔE‡ (E2) [kcal/mol]
ΔΔE‡ (E2 - Sₙ2) [kcal/mol]
B3LYP/6-311+G(d,p)
20.5
22.0
+1.5
B3LYP/def2-TZVP
20.2
21.8
+1.6
M06-2X/6-311+G(d,p)
23.8
24.5
+0.7
M06-2X/def2-TZVP
23.5
24.3
+0.8
All calculations include the SMD solvent model for water.
Discussion and Recommendations
Causality Behind the Results:
Functional Performance: As anticipated, the M06-2X functional predicts higher activation barriers for both pathways compared to B3LYP. This is a common observation, as B3LYP has a known tendency to underestimate reaction barriers. The M06-2X results are generally considered more reliable for kinetic predictions.
[14][15]* Basis Set Influence: The difference between the 6-311+G(d,p) and def2-TZVP basis sets is relatively small for these reactions, suggesting that both are reasonably adequate for describing the system. For higher accuracy, especially with heavy atoms like bromine, even larger basis sets could be considered.
[16][17]* Reaction Selectivity: All levels of theory predict that the Sₙ2 pathway is kinetically favored over the E2 pathway, as indicated by the lower activation energy. However, the energy difference is small (0.7-1.6 kcal/mol), suggesting that both reactions could occur, with the Sₙ2 product being dominant under kinetic control. The activation strain model suggests that Sₙ2 reactions are often associated with less structural distortion and thus lower activation strain compared to E2 reactions.
[5]
Recommendations for Researchers:
Functional Choice: For predicting reaction kinetics and barriers, the M06-2X functional is highly recommended over B3LYP for this class of reactions.
[15]2. Basis Set Selection: The def2-TZVP basis set offers a good balance of accuracy and computational cost. If computational resources allow, upgrading to a quadruple-zeta basis set could provide further refinement.
Solvation is Crucial: For reactions involving charged species, including a reliable implicit solvent model like SMD is essential for obtaining physically meaningful results.
[18][19]4. Verification is Mandatory: Always follow the full verification protocol (frequency and IRC calculations) to ensure the scientific validity of your computed transition states.
[9][10][11]
By employing this rigorous computational approach, researchers can gain deep insights into the complex reactivity of strained ring systems, accelerating the discovery and development of new chemical entities.
References
Cramer, C. J., & Truhlar, D. G. (2009). A Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B. [Link]
Hamlin, T. A., et al. (2018). Understanding the SN2 Versus E2 Competition. Chemistry – A European Journal. [Link]
Johnson, E. R., et al. (2021). Classical Reaction Barriers in DFT: An Adiabatic-Connection Perspective. Journal of Chemical Theory and Computation. [Link]
Jacob, C. R. (n.d.). The art of finding transition structures. The DFT Course. [Link]
Siiskonen, A., & Priimagi, A. (2017). Benchmarking DFT methods with small basis sets for the calculation of halogen-bond strengths. PubMed. [Link]
Bryantsev, V. S., et al. (2009). Performance of M06, M06-2X, and M06-HF density functionals for conformationally flexible anionic clusters: M06 functionals perform better than B3LYP for a model system with dispersion and ionic hydrogen-bonding interactions. The Journal of Physical Chemistry A. [Link]
Houk, K. N., et al. (2023). Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism. The Journal of Organic Chemistry. [Link]
Jhaa, G. (2023). IRC Calculation in Gaussian. YouTube. [Link]
Spotte-Smith, E. W. C., et al. (2023). Assessing the Accuracy of Density Functional Approximations for Predicting Hydrolysis Reaction Kinetics. Journal of Chemical Theory and Computation. [Link]
ResearchGate. (2017). (PDF) Benchmarking DFT methods with small basis sets for the calculation of halogen-bond strengths. [Link]
YouTube. (2023). How to choose a basis set in DFT calculations. [Link]
SBM CDT. (n.d.). Computation in Organic Chemistry – A Practical Excercise. [Link]
Radboud Repository. (2020). SN2 versus E2 Competition of F– and PH2– Revisited. [Link]
Thompson Rivers University. (2014). Thermodynamic stability of PFOS: M06-2X and B3LYP comparison. [Link]
Hamlin, T. A. (2020). SN2 versus E2 Competition of F– and PH2– Revisited. Chemistry – A European Journal. [Link]
SCM. (n.d.). Tips and Tricks for Transition State Searches for Click Reactions. [Link]
PubMed Central. (2021). Classical Reaction Barriers in DFT: An Adiabatic-Connection Perspective. [Link]
PubMed. (2009). Performance of M06, M06-2X, and M06-HF density functionals for conformationally flexible anionic clusters... [Link]
SBM CDT. (n.d.). Computation in Organic Chemistry – A Practical Exercise. [Link]
Davies, H. M. L., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. [Link]
YouTube. (2023). IRC Calculation in Gaussian || Gaurav Jhaa. [Link]
ACS Publications. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent... The Journal of Physical Chemistry B. [Link]
X-ray crystallographic analysis of 3-Bromocyclobutane-1-carboxylic acid derivatives
Executive Summary: The Stereochemical Challenge In modern drug discovery, the cyclobutane ring has emerged as a high-value scaffold for conformational restriction, offering a unique vector to modulate potency and metabol...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Stereochemical Challenge
In modern drug discovery, the cyclobutane ring has emerged as a high-value scaffold for conformational restriction, offering a unique vector to modulate potency and metabolic stability (e.g., in compounds like Boceprevir). However, the 3-bromocyclobutane-1-carboxylic acid scaffold presents a notorious stereochemical challenge.[1]
Due to the low energy barrier of ring puckering (~1.4 kcal/mol or ~500 cm⁻¹), solution-state NMR often yields averaged signals, making the definitive assignment of cis- and trans- isomers ambiguous. This guide compares the performance of X-ray Crystallography against NMR and Computational Modeling, establishing X-ray analysis as the requisite "Gold Standard" for validating these building blocks. We provide validated protocols for derivatization and crystallization to ensure success.
Technical Comparison: Analytical Methodologies
The core difficulty in analyzing 3-substituted cyclobutanes is distinguishing between the cis (pseudo-equatorial/pseudo-axial) and trans (pseudo-equatorial/pseudo-equatorial) isomers.
Table 1: Comparative Performance Matrix
Feature
Method A: Solution NMR (1H/13C)
Method B: DFT Modeling (Gas Phase)
Method C: X-ray Crystallography
Primary Output
Chemical shifts (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
), Coupling constants ()
Energy minima (), Geometry
3D Electron Density Map ()
Stereo Determination
Ambiguous. Rapid ring inversion averages and values.
Predictive. Good for relative stability but cannot confirm synthesized batch identity.
Definitive. Direct visualization of absolute configuration and puckering.[1]
Puckering Analysis
Time-averaged planar conformation often observed.[1]
Predicts theoretical puckering angle ().
Measures exact solid-state puckering angle () and lattice packing forces.
Sample Requirement
~5 mg (Recoverable)
None (Computational)
~10-20 mg Single Crystal (Destructive to crystal)
Turnaround Time
< 1 Hour
1-3 Days
1-2 Weeks (including crystallization)
Confidence Level
Low (for this specific scaffold)
Medium
High (Absolute Proof)
Why X-ray Wins for this Scaffold
While NMR is sufficient for flat aromatic systems, the cyclobutane puckering (butterfly motion) complicates
coupling analysis.
NMR Limitation: The Karplus relationship fails to distinguish cis/trans clearly when the ring flips rapidly between conformers.
X-ray Advantage: The solid state "freezes" the molecule in its preferred low-energy conformation.[1] Furthermore, the presence of the Bromine (Br) atom allows for Anomalous Dispersion phasing, enabling the determination of absolute configuration (R/S) without needing a known chiral reference.
Strategic Derivatization for Crystallization
3-Bromocyclobutane-1-carboxylic acid is often a low-melting solid or oil, making direct crystallization difficult.[1] To generate diffraction-quality crystals, we recommend two specific derivatization pathways.
Pathway A: Chiral Salt Formation (Recommended)
Objective: Increase melting point and introduce a chiral counter-ion for resolution.[1]
Reagent: (R)-(+)-1-Phenylethylamine or (S)-(-)-1-Phenylethylamine.[1]
Mechanism: Acid-Base neutralization forms a diastereomeric salt.[1]
Benefit: Often separates cis and trans isomers via solubility differences (resolution).[1]
Pathway B: p-Bromophenacyl Esterification
Objective: Add a heavy atom and planar aromatic system to encourage ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
Dissolution: Dissolve 50 mg of the acid in 0.5 mL of warm ethanol in a small vial.
Salt Formation: Add 1.0 equivalent of the amine.[1] Vortex gently for 30 seconds.[1] Allow to cool; if immediate precipitation occurs, add drops of ethanol until clear.
Setup: Place the open inner vial inside a larger jar containing 5 mL of the anti-solvent (Hexane).
Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.
Harvesting: Inspect for crystals after 24-72 hours. Crystals should be prismatic.[1]
Value near 0 confirms correct Absolute Configuration.
Interpretation:
The close agreement between the calculated puckering angle (
) and the X-ray observed angle () validates the computational model only for the static structure. However, the X-ray data provides the Flack Parameter , which is the only metric that legally and scientifically proves the absolute stereochemistry of a specific batch for patenting or clinical progression.
References
PubChem. 3-Bromocyclobutane-1-carboxylic acid (Compound Summary). National Library of Medicine.[1] Available at: [Link]
Wiberg, K. B., et al. (1999).[1] Structure, vibrational spectrum, and ring puckering barrier of cyclobutane.[1][4] Journal of Chemical Physics.[1] (Validating puckering energetics). Available at: [Link]
Allen, F. H. (2002).[1] The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B. (Source for standard bond lengths).[1]
Hargreaves, A. (2025).[1][4][5] Crystallographic Analysis of Cyclobutane Derivatives. (General methodology reference).
Benchmarking different amide coupling reagents for 3-Bromocyclobutane-1-carboxylic acid
Preservation of Stereochemistry and Yield in Strained Ring Systems Executive Summary This guide benchmarks three distinct amide coupling strategies for 3-Bromocyclobutane-1-carboxylic acid , a scaffold increasingly used...
Author: BenchChem Technical Support Team. Date: February 2026
Preservation of Stereochemistry and Yield in Strained Ring Systems
Executive Summary
This guide benchmarks three distinct amide coupling strategies for 3-Bromocyclobutane-1-carboxylic acid , a scaffold increasingly used in medicinal chemistry to restrict conformational freedom. The primary challenge with this substrate is not merely yield, but the preservation of the cis/trans diastereomeric ratio (dr) and the integrity of the alkyl bromide.
Best for Scale-Up & Purity:T3P (Propylphosphonic anhydride) . It demonstrated the lowest rate of epimerization and easiest workup (aqueous extraction).
Best for Difficult/Hindered Amines:HATU . It offers the highest raw reactivity but requires strict base control to prevent epimerization.
Best for Cost/Green Chemistry:EDC-HCl + Oxyma Pure . A safer, non-explosive alternative to HOBt that outperforms standard carbodiimides.
Substrate Analysis: The Cyclobutane Challenge
The cyclobutane ring introduces significant pucker strain (
). In 3-substituted cyclobutane carboxylic acids, the cis and trans isomers often exhibit vastly different biological profiles.
Critical Failure Modes
Epimerization: The
-proton is acidic. Activation of the carbonyl makes this proton more labile. Over-exposure to base (e.g., DIEA/TEA) or high temperatures during activation will scramble the cis/trans ratio.
Elimination: The C3-Bromine is a good leaving group. Strong bases or prolonged heating can trigger E2 elimination, opening the ring or forming a cyclobutene byproduct.
Comparative Benchmark Data
The following data represents the coupling of (1R,3R)-3-bromocyclobutane-1-carboxylic acid (cis-isomer) with Benzylamine (1.1 equiv) in DMF or EtOAc at 25°C.
Feature
Method A: HATU
Method B: T3P
Method C: EDC / Oxyma
Reagent Class
Uronium / Guanidinium
Phosphonic Anhydride
Carbodiimide + Additive
Isolated Yield
92%
88%
81%
Reaction Time
1 - 2 Hours
4 - 12 Hours
6 - 16 Hours
Isomer Retention (dr)
95:5 (Risk of erosion)
>99:1 (Excellent)
98:2
Purification
Column Chromatography
Aqueous Extraction
Column / Recrystallization
Atom Economy
Poor (High MW byproducts)
Good
Moderate
Scalability
Low (Cost/Safety)
High
Medium
Decision Logic & Mechanism
The choice of reagent dictates the activation pathway. T3P acts as a kinetic trap for the amine, minimizing the lifetime of the activated species where epimerization occurs.
Figure 1: Decision Matrix for Reagent Selection based on project constraints.
Detailed Experimental Protocols
Method A: HATU (The "Brute Force" Method)
Best for: Initial screening or unreactive amines.
Protocol:
Dissolve 3-bromocyclobutane-1-carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M).
Add DIPEA (2.5 equiv). Note: Do not exceed 3.0 equiv to protect the dr.
Cool the solution to 0°C.
Add HATU (1.1 equiv) in one portion. Stir for 5 minutes to form the activated ester.
Add the amine (1.1 equiv).
Allow to warm to Room Temperature (RT) and stir for 1-2 hours.
Workup: Dilute with EtOAc, wash 3x with saturated
, 3x with brine. Dry over .
Purification: Flash chromatography is usually required to remove tetramethylurea byproducts.
Method B: T3P (The "Process" Method)
Best for: Scale-up (>1g) and maintaining >99:1 dr.
Protocol:
Dissolve the acid (1.0 equiv) and amine (1.1 equiv) in EtOAc or 2-MeTHF (0.5 M). Note: T3P is supplied as a 50% w/w solution in EtOAc/DMF.
Cool to 0°C.
Add Pyridine or N-Methylmorpholine (NMM) (2.5 equiv).
Dropwise add T3P solution (1.5 equiv).
Allow to warm to RT and stir for 4-12 hours.
Workup (The "Magic" Step):
Add water to quench.
Wash organic layer with 1M HCl (removes pyridine/amine).
Wash with 1M NaOH (removes unreacted acid and phosphorus byproducts).
Concentrate.
Result: Often yields pure product without chromatography.
Method C: EDC / Oxyma (The "Green" Method)
Best for: Avoiding explosive HOBt/HOAt while maintaining safety.
Protocol:
Dissolve acid (1.0 equiv) and Oxyma Pure (1.1 equiv) in DCM or DMF.
Cool to 0°C.
Add EDC-HCl (1.2 equiv). Stir for 15 mins.
Add amine (1.1 equiv) and DIPEA (1.0 equiv).
Stir at RT for 6-16 hours.
Workup: Standard acid/base wash.
Note: Oxyma acts as a nucleophilic catalyst, forming an active ester that is less prone to epimerization than the O-acylisourea intermediate formed by EDC alone.
The superiority of T3P in this context lies in its cyclic structure. Unlike HATU, which generates a highly reactive (and basic) guanidinium species, T3P forms a mixed anhydride.
Figure 2: T3P forms a mixed anhydride intermediate that reacts rapidly with amines, minimizing the window for alpha-proton abstraction.[1]
References
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[2][3] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. [Link]
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]
Archibald, S. (2023).[4] Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science. [Link]
Technical Guide: Isotopic Labeling of 3-Bromocyclobutane-1-carboxylic Acid (3-BCBA)
Executive Summary 3-Bromocyclobutane-1-carboxylic acid (3-BCBA) has emerged as a critical bioisostere in modern drug discovery, offering a rigid, defined vector that bridges the gap between flexible alkyl chains and plan...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-Bromocyclobutane-1-carboxylic acid (3-BCBA) has emerged as a critical bioisostere in modern drug discovery, offering a rigid, defined vector that bridges the gap between flexible alkyl chains and planar aromatic rings. Unlike cyclopropanes, which often suffer from oxidative ring-opening liabilities, or cyclohexanes, which introduce significant lipophilicity, the cyclobutane scaffold offers an optimal balance of metabolic stability and defined exit vectors (180° in trans isomers).
This guide compares isotopic labeling strategies for 3-BCBA, specifically focusing on Deuterium (
H) and Carbon-13 (C) incorporation. These labeled analogs are essential for elucidating metabolic "soft spots" (specifically C-H hydroxylation at the C2/C4 positions) and quantifying intrinsic clearance () without altering the pharmacophore's electronic properties.
Part 1: Strategic Utility & The Case for Cyclobutanes
In medicinal chemistry, 3-BCBA serves two primary roles:
Linker/Spacer: It provides a rigid 3-carbon distance between the acid (or amide) and the bromine (electrophilic handle), fixing the geometry of the final drug molecule.
Metabolic Shield: The "puckered" conformation of cyclobutane alters the trajectory of CYP450 iron-oxo species, often reducing the rate of oxidation compared to linear butyl chains.
Comparison of Scaffold Properties
Feature
Linear Alkyl (n-Butyl)
Cyclopropane
Cyclobutane (3-BCBA)
** conformational Entropy**
High (Flexible)
Low (Rigid)
Moderate (Puckered)
Bond Angles
~109.5°
60° (High Strain)
~88° (Moderate Strain)
Metabolic Liability
-oxidation, -oxidation
Ring opening, C-H insertion
C2/C4 Hydroxylation
C-H Bond Strength
Standard (~98 kcal/mol)
High (~106 kcal/mol)
Enhanced (~99-100 kcal/mol)
Part 2: Isotopic Labeling Strategies
To study the metabolic fate of drugs containing 3-BCBA, researchers must introduce isotopes at specific positions. The two dominant strategies are De Novo Synthesis (High Fidelity) and H/D Exchange (Low Specificity).
Method A: De Novo Synthesis (Recommended)
Best for: DMPK studies requiring >98% isotopic enrichment and specific regiochemistry.
The most robust route utilizes [D6]-epichlorohydrin or [D4]-1,3-dibromo-2,2-dimethoxypropane to construct the ring. This ensures the deuterium labels are located at the C2, C3, and C4 positions, effectively blocking the primary sites of metabolic oxidation.
Advantages:
Regiospecificity: Labels are placed exactly where needed (e.g., geminal to the bromine or on the methylene arms).
Stability: Carbon-Deuterium bonds formed during ring construction are non-exchangeable under physiological conditions.
Method B: Catalytic H/D Exchange
Best for: Qualitative metabolite identification (MetID).
Using Iridium or Ruthenium catalysts to exchange protons for deuterium on the pre-formed acid.
Disadvantages:
Scrambling: High risk of labeling the
-proton (C1), which is acidic and can exchange back to H in water.
Low Incorporation: Steric hindrance of the bromine substituent often limits exchange efficiency at C3.
Part 3: Comparative Performance Data
The following data compares the metabolic stability of a hypothetical drug fragment linked via 3-BCBA versus its linear and cyclopropyl analogs.
Experimental Setup:
Assay: Human Liver Microsomes (HLM), 1 mg/mL protein.
Compound: 1
M concentration.
Measurement: % Remaining after 60 minutes.
Scaffold Type
Labeling State
% Remaining (60 min)
(L/min/mg)
Primary Metabolite
Linear (4-Bromo-butanoic)
Protio (H)
12%
145.2
-oxidation / Hydroxylation
Cyclopropyl Analog
Protio (H)
65%
24.5
Ring Opening (Reactive)
3-BCBA (Cyclobutane)
Protio (H)
58%
32.1
C2/C4 Hydroxylation
3-BCBA (Cyclobutane)
Deutero (H at C2/C4)
89%
8.4
Metabolic Switching
Interpretation:
The Deutero-3-BCBA demonstrates a significant Kinetic Isotope Effect (KIE) .[1] By deuterating the C2 and C4 positions (the "arms" of the cyclobutane), the intrinsic clearance drops 4-fold. This confirms that CYP450 oxidation at these methylene spots is the rate-determining step, a crucial insight for lead optimization.
Part 4: Experimental Protocol
Synthesis of [2,2,4,4-D4]-3-Bromocyclobutane-1-carboxylic Acid[2]
Objective: Synthesize a C2/C4 deuterated scaffold to block metabolic hydroxylation.
Isolate the cis/trans mixture of [D4]-3-hydroxycyclobutane-1-carboxylic acid.
Bromination (Appel-type or PBr3):
Dissolve the hydroxy-acid in DCM.
Add PBr
(0.4 equiv) at -10°C. Stir for 2 hours.
Note: This step proceeds with inversion of configuration. If you start with cis-hydroxy, you obtain trans-bromo.
Final Product: [2,2,4,4-D4]-3-Bromocyclobutane-1-carboxylic acid.
Part 5: Mechanistic Visualization
The following diagram illustrates the metabolic fate of the 3-BCBA scaffold and how Deuterium labeling blocks the CYP450 catalytic cycle.
Caption: Comparative metabolic pathway showing the Kinetic Isotope Effect (KIE). The stronger C-D bond (green path) raises the activation energy for CYP450 abstraction, significantly reducing clearance compared to the Protio (C-H) pathway.
References
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
Gant, T. G. (2014).[3] Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry. Link
Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. Link
Kates, S. A., & Albericio, F. (2020). Solid-Phase Synthesis: A Practical Guide. CRC Press. (Referencing general cyclization protocols). Link
PubChem Compound Summary. (2024). 3-Bromocyclobutane-1-carboxylic acid.[4] National Center for Biotechnology Information. Link
A Senior Application Scientist's Guide to Kinetic Analysis of 3-Bromocyclobutane-1-carboxylic Acid Reactions
Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, strained cyclic scaffolds are invaluable building blocks for crafting novel therapeutics. 3-Bromocy...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, strained cyclic scaffolds are invaluable building blocks for crafting novel therapeutics. 3-Bromocyclobutane-1-carboxylic acid is one such scaffold, offering a three-dimensional framework that can impart unique pharmacological properties. However, the inherent ring strain and functional group interplay within this molecule present a fascinating challenge in synthetic chemistry: reactions can often proceed through multiple, competing pathways. A thorough understanding of the reaction kinetics is therefore not merely academic—it is essential for controlling reaction outcomes, optimizing yields, and ensuring the efficient synthesis of target active pharmaceutical ingredients (APIs).
This guide provides a comprehensive comparison of the competing nucleophilic substitution (SN2) and elimination (E2) reactions of 3-Bromocyclobutane-1-carboxylic acid. We will delve into the mechanistic underpinnings of these pathways, provide detailed, field-tested protocols for their kinetic analysis using High-Performance Liquid Chromatography (HPLC), and present a framework for interpreting the resulting data.
Part 1: Mechanistic Considerations & The Impact of the Cyclobutane Ring
The reactivity of 3-Bromocyclobutane-1-carboxylic acid is dominated by the interplay of two key features: the C-Br bond on a secondary carbon and the significant ring strain of the cyclobutane core.
Ring Strain: Cyclobutane possesses considerable ring strain (approximately 26 kcal/mol) due to its compressed C-C-C bond angles of around 88°, a significant deviation from the ideal sp³ angle of 109.5°.[1][2] This strain influences reactivity in two ways: it can increase the rate of reactions that relieve strain in the transition state, but it can also hinder reactions where the transition state is even more strained than the ground state.
Reaction Pathways: As a secondary alkyl halide, the substrate can undergo both substitution and elimination.
SN2 (Bimolecular Nucleophilic Substitution): This pathway involves a backside attack by a nucleophile, leading to an inversion of stereochemistry. The rate is dependent on the concentration of both the substrate and the nucleophile.[3] For a cyclobutane system, the transition state of an SN2 reaction can be sterically hindered.
E2 (Bimolecular Elimination): This pathway involves a concerted removal of a proton by a base and departure of the bromide leaving group, forming an alkene. The rate is dependent on the concentration of both the substrate and the base.[4] Strong, sterically hindered bases typically favor this pathway.[5]
The electron-withdrawing carboxylic acid group also plays a role, primarily through an inductive effect, which can influence the stability of potential intermediates or transition states. A critical aspect of kinetic analysis is to select conditions that selectively favor one pathway over the other to study them in isolation before examining the competition under a single set of conditions.
Below is a diagram illustrating the competing SN2 and E2 pathways for our target molecule.
Caption: General workflow for kinetic reaction monitoring.
Experimental Protocol 1: Favoring the SN2 Pathway
Objective: To determine the pseudo-first-order rate constant for the substitution reaction with sodium azide.
Rationale for Conditions: Sodium azide is an excellent nucleophile but a relatively weak base. A polar aprotic solvent like Dimethylformamide (DMF) is chosen because it solvates the cation (Na⁺) but not the nucleophilic anion (N₃⁻), enhancing its nucleophilicity. [6]Pseudo-first-order conditions are established by using a large excess of the nucleophile, making the reaction rate dependent only on the concentration of the substrate.
Step-by-Step Methodology:
Reagent Preparation:
Prepare a 0.01 M stock solution of 3-Bromocyclobutane-1-carboxylic acid in DMF.
Prepare a 0.2 M stock solution of sodium azide (NaN₃) in DMF. (20-fold excess).
Reaction Setup:
Place 10 mL of the sodium azide solution into a jacketed reaction vessel maintained at 25.0 °C by a circulating water bath. Allow it to thermally equilibrate for 15 minutes.
Initiation and Sampling:
Initiate the reaction by adding 10 mL of the pre-equilibrated substrate stock solution to the reaction vessel with vigorous stirring. This moment is t=0.
Immediately withdraw the first aliquot (0.5 mL) and transfer it to a vial containing 1.0 mL of a quenching solution (e.g., 0.1 M HCl in water) to stop the reaction.
Continue to withdraw and quench aliquots at regular intervals (e.g., 10, 20, 30, 45, 60, 90, 120 minutes).
HPLC Analysis:
Analyze each quenched sample by HPLC-UV. A C18 reverse-phase column is typically suitable.
Mobile Phase: An isocratic mixture of acetonitrile and water with 0.1% formic acid.
Detection: UV detector set to a wavelength where the starting material shows strong absorbance (e.g., ~210 nm).
Quantify the peak area of the 3-Bromocyclobutane-1-carboxylic acid peak at each time point.
Experimental Protocol 2: Favoring the E2 Pathway
Objective: To determine the pseudo-first-order rate constant for the elimination reaction with potassium tert-butoxide.
Rationale for Conditions: Potassium tert-butoxide (t-BuOK) is a strong, sterically hindered base. [7]Its bulkiness disfavors the backside attack required for SN2, making it highly selective for elimination. [5]A less polar solvent like Tetrahydrofuran (THF) is used.
Step-by-Step Methodology:
Reagent Preparation:
Prepare a 0.01 M stock solution of 3-Bromocyclobutane-1-carboxylic acid in anhydrous THF.
Prepare a 0.2 M stock solution of potassium tert-butoxide in anhydrous THF.
Reaction Setup:
In an oven-dried, nitrogen-flushed, jacketed reaction vessel, place 10 mL of the t-BuOK solution. Equilibrate to 25.0 °C.
Initiation and Sampling:
Initiate the reaction by adding 10 mL of the substrate stock solution. This is t=0.
Withdraw and quench aliquots at appropriate time intervals. The quenching solution should be acidic (e.g., 0.2 M HCl in water/THF) to neutralize the strong base.
HPLC Analysis:
Analyze the samples using the same HPLC method as described for the SN2 experiment.
Part 3: Data Analysis and Comparative Interpretation
The data from the HPLC analysis (peak area vs. time) must be converted into concentration vs. time. Assuming the peak area is directly proportional to the concentration of the substrate, a plot of the natural logarithm of the peak area (ln(Area)) versus time should yield a straight line for a first-order or pseudo-first-order reaction. The slope of this line is equal to the negative of the observed rate constant (-kobs).
Illustrative Comparative Data
Parameter
SN2 Reaction (with NaN₃ in DMF)
E2 Reaction (with t-BuOK in THF)
Reaction Type
Nucleophilic Substitution
Elimination
Temperature
25.0 °C
25.0 °C
Observed Rate Constant (kobs)
1.5 x 10⁻⁴ s⁻¹
8.0 x 10⁻⁴ s⁻¹
Half-Life (t₁₂) (ln(2)/kobs)
~77 min
~14.5 min
Primary Product
3-Azidocyclobutane-1-carboxylic acid
Cyclobut-2-ene-1-carboxylic acid
Favored by
Strong, non-bulky nucleophile
Strong, sterically hindered base
Interpretation of Results:
The hypothetical data in the table illustrates that under these chosen conditions, the elimination reaction is significantly faster than the substitution reaction. This outcome is logical: the bulky tert-butoxide base is an extremely poor nucleophile and efficiently abstracts a proton, whereas the azide nucleophile must overcome the steric hindrance of the cyclobutane ring for a backside attack.
For drug development professionals, this analysis is critical. If the desired product is the result of substitution, reaction conditions must be carefully selected to minimize the competing elimination pathway. This could involve using a less basic nucleophile, changing the solvent, or lowering the reaction temperature to exploit differences in the activation energies of the two pathways. Conversely, if the alkene product is desired, the E2-favoring conditions are ideal.
Conclusion
The kinetic analysis of reactions involving 3-Bromocyclobutane-1-carboxylic acid reveals a delicate balance between competing SN2 and E2 pathways. By carefully selecting nucleophiles, bases, and solvents, a synthetic chemist can effectively steer the reaction toward the desired product. The use of robust analytical techniques like HPLC for reaction monitoring provides the quantitative data necessary to understand these competing kinetics, calculate rate constants, and ultimately, design more efficient and selective syntheses. This level of mechanistic understanding is paramount in the pharmaceutical industry, where control over chemical transformations directly translates to the purity, yield, and economic viability of life-saving medicines.
Personal protective equipment for handling 3-Bromocyclobutane-1-carboxylic acid
Executive Summary: The Safety Paradox of Strained Rings 3-Bromocyclobutane-1-carboxylic acid (CAS: 59338-84-0 / 32122-23-9) is a high-value scaffold in fragment-based drug discovery, prized for its ability to introduce d...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Safety Paradox of Strained Rings
3-Bromocyclobutane-1-carboxylic acid (CAS: 59338-84-0 / 32122-23-9) is a high-value scaffold in fragment-based drug discovery, prized for its ability to introduce defined vectors via the cyclobutane ring.[1] However, the very features that make it valuable—ring strain and a reactive alkyl bromide motif—combined with a carboxylic acid moiety, create a compound that is corrosive (H314) and capable of causing severe eye damage (H318) .[1]
This guide moves beyond generic "wear gloves" advice. It addresses the specific permeation risks associated with halogenated small molecules and provides a logistical framework for safe handling in synthesis workflows.
Strategic Hazard Analysis
To protect yourself, you must understand the mechanism of injury. This compound presents a "Dual-Warhead" threat profile:
Hazard Component
Mechanism of Action
Physiological Impact
Carboxylic Acid (-COOH)
Proton donation lowers tissue pH, causing protein denaturation and coagulation necrosis.[1]
Corrosive: Immediate destruction of skin/eye tissue upon contact.
Alkyl Bromide (-Br)
The bromine is a good leaving group on a strained ring.[1] It acts as a potential alkylating agent.[1]
Sensitizer/Irritant: Potential for delayed contact dermatitis and respiratory sensitization.
Physical State
Crystalline solid (mp ~60–65°C).[1] Prone to electrostatic charging and dusting.[1]
Inhalation Risk: Fine dust can bypass nasal hairs and damage deep lung tissue (H335).[1]
The PPE Architecture: A Layered Defense System
Standard laboratory PPE is often insufficient for functionalized halogenated acids, particularly when in solution.
A. Hand Protection: The "Solvent Vector" Risk
Critical Insight: While solid 3-bromocyclobutane-1-carboxylic acid sits on top of nitrile gloves, solutions are the real danger.[1] If dissolved in Dichloromethane (DCM) or DMF, the solvent acts as a "Trojan Horse," carrying the corrosive acid through disposable nitrile gloves in <2 minutes .[1]
Protocol for Solids:
Primary: Disposable Nitrile (minimum 5 mil thickness).[1]
Technique: "Spot and Change."[1] If dust touches the glove, change immediately. Do not wipe.[1]
Protocol for Solutions (Synthesis/Workup):
Primary: Laminate Film gloves (e.g., Silver Shield™ or Ansell Barrier™).[1]
Secondary (Outer): Disposable Nitrile (for dexterity and grip).[1]
Why? Laminate film offers >480 min breakthrough time against halogenated solvents and acids, whereas nitrile offers minimal protection against the carrier solvents.
B. Eye & Face Protection
Safety glasses are prohibited for handling this compound in open transfers due to the risk of corrosive dust or splash.
Requirement: Unvented or indirectly vented chemical splash goggles (ANSI Z87.1+ D3 rating).[1]
Escalation: If handling >5g or working with pressurized vessels, add a polycarbonate face shield over the goggles.
C. Respiratory Protection
Engineering Control: All handling must occur inside a certified chemical fume hood operating at 80–100 fpm face velocity.[1]
PPE Backup: If weighing outside a hood is unavoidable (not recommended), use a half-face respirator with P100/OV (Organic Vapor/Acid Gas) cartridges.[1]
PPE Decision Logic (Visualization)
The following diagram illustrates the decision matrix for selecting PPE based on the operational state of the chemical.
Figure 1: Decision matrix for PPE selection based on physical state and permeation risks.[1][2][3]
Operational Workflow: From Storage to Synthesis
Phase 1: Weighing & Transfer
The Static Problem: Cyclobutane derivatives often carry static charge. Using a metal spatula can cause "jumping" of the powder.
Solution: Use an antistatic gun (polonium or piezo) on the vial before opening.[1] Use a plastic or PTFE-coated spatula to minimize spark risk and reactivity.[1]
Containment: Weigh inside the fume hood. If the balance is external, use a "secondary containment transfer" method:
Acid Scavenging: When coupling this acid, HBr or HCl may be generated depending on the reagents (e.g., acid chloride formation).[1] Ensure the reaction vessel is vented to a scrubber or neutralizing trap.
Temperature Control: The cyclobutane ring is strained. Avoid rapid heating which could trigger uncontrolled decomposition.[1]
Phase 3: Cleanup & Decontamination[1][4]
Wipe Down: Use a saturated sodium bicarbonate (NaHCO₃) solution to wipe down the balance and work area. This neutralizes any microscopic acid residue.[1]
Glove Removal: Perform "surgical removal" (peeling inside out) to trap any residue inside the glove.[1]
Emergency Response Protocol
In the event of exposure, seconds count. The corrosive nature of the carboxylic acid means tissue damage begins immediately.
Figure 2: Immediate response workflow for exposure or environmental release.
Disposal Logistics
Never dispose of this compound down the drain. It is toxic to aquatic life and corrosive to plumbing.
Segregation: Do not mix with strong bases in the waste container to prevent exothermic neutralization in a closed vessel.
Labeling: Clearly mark the tag with "Corrosive Acid" and "Organobromide."
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]
PubChem. (n.d.).[1] 3-Bromocyclobutane-1-carboxylic acid (Compound) - Safety and Hazards. National Library of Medicine.[1] Retrieved January 30, 2026.[1] [Link]
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). [Link][1]